N-Phenylpicolinamide
Description
Properties
IUPAC Name |
N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427270 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10354-53-7 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Phenylpicolinamide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
This in-depth technical guide provides a comprehensive overview of N-Phenylpicolinamide, a core scaffold that has given rise to a multitude of biologically active molecules. We will delve into its discovery and historical context, explore the synthetic routes to this important amide, and examine the evolution of its derivatives as potent modulators of critical biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the chemistry and therapeutic potential of the this compound framework.
Introduction: The Emergence of a Privileged Scaffold
The this compound core, characterized by a phenyl group attached to the nitrogen of a picolinamide (pyridine-2-carboxamide), represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors provide an ideal foundation for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. While the initial discovery of the parent molecule is not extensively documented in seminal, standalone publications, its true significance has been realized through the extensive development of its derivatives. These derivatives have shown remarkable efficacy in diverse therapeutic areas, most notably as allosteric modulators of G-protein coupled receptors (GPCRs) and as inhibitors of the NLRP3 inflammasome. This guide will illuminate the journey of this compound from a simple organic molecule to a cornerstone of modern drug discovery.
The Genesis of this compound: A Historical Perspective
While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its conceptualization arises from the fundamental principles of amide bond formation. The combination of picolinic acid, a derivative of pyridine, and aniline, the simplest aromatic amine, provides a logical synthetic route that has been implicitly understood for decades.
Early explorations into picolinamide derivatives were often driven by the desire to create novel ligands for coordination chemistry and catalysis. However, the therapeutic potential of this scaffold began to gain significant attention with the discovery that specific substitution patterns on both the phenyl and picolinamide rings could lead to potent and selective biological activity. A notable example from the mid-20th century is a 1962 patent describing the synthesis of 3-hydroxy-N-phenyl-picolinamide, highlighting an early interest in the biological applications of this class of compounds.[1] This foundational work, though focused on a derivative, paved the way for the extensive structure-activity relationship (SAR) studies that would follow.
Synthetic Strategies: Crafting the this compound Core
The synthesis of this compound and its derivatives is primarily achieved through the formation of an amide bond between a picolinic acid derivative and an aniline derivative. The choice of coupling reagents and reaction conditions can be tailored to the specific substrates and desired scale of the synthesis.
General Synthesis of this compound
A common and straightforward method for the synthesis of the parent this compound involves the activation of picolinic acid to an acid chloride, followed by reaction with aniline.
Experimental Protocol: Synthesis of this compound
-
Step 1: Activation of Picolinic Acid. Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form picolinoyl chloride.[2][3][4] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.
-
Step 2: Amide Bond Formation. The resulting picolinoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4] This reaction is usually carried out at room temperature or with gentle heating.
-
Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
Caption: General workflow for the synthesis of this compound.
Mechanism of Action and Therapeutic Applications of Derivatives
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically modifying the substitution patterns on both the phenyl and pyridine rings, researchers have developed potent and selective modulators of key drug targets.
Positive Allosteric Modulators of mGlu4
A significant area of research has focused on this compound derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[2] mGlu4 is a Class C GPCR that plays a crucial role in regulating neurotransmission.[5] Its activation can reduce neurotransmitter release, a mechanism implicated in the pathophysiology of Parkinson's disease.[2]
This compound-based PAMs bind to an allosteric site on the mGlu4 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[2][5] This binding event induces a conformational change in the receptor that enhances its sensitivity to glutamate, thereby potentiating its signaling. This allosteric modulation offers several advantages over orthosteric agonists, including greater subtype selectivity and a reduced risk of receptor desensitization.
Caption: Mechanism of mGlu4 positive allosteric modulation.
NLRP3 Inflammasome Inhibitors
More recently, this compound derivatives have emerged as potent inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
The precise mechanism by which this compound derivatives inhibit the NLRP3 inflammasome is an active area of investigation. However, it is believed that they may interfere with the assembly or activation of the inflammasome complex. Structure-activity relationship studies have revealed that modifications to the N-phenyl and picolinamide moieties can significantly impact the potency and selectivity of these inhibitors.[3]
Quantitative Data on this compound Derivatives
The following table summarizes key quantitative data for representative this compound derivatives, highlighting their potency against different biological targets.
| Compound ID | Target | Activity | Reference |
| VU0400195 | mGlu4 PAM | hEC₅₀ = 370 nM | [6] |
| Compound 24 | mGlu4 Ligand | Affinity < 10 nM | [2] |
| NDT-30805 | NLRP3 Inflammasome Inhibitor | Potent and selective inhibition | [3] |
| Compound 9 | NLRP3 Antagonist | Low nanomolar inhibitory activity | [3] |
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on further optimizing the pharmacokinetic and pharmacodynamic properties of existing derivatives to improve their clinical translatability. The exploration of novel substitution patterns and the application of this scaffold to new biological targets are also promising avenues for future investigation.
References
-
Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [Link]
-
Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]
-
This compound. LookChem. [Link]
- Process for the production of new picolinic acid derivatives.
-
This compound | C12H10N2O. PubChem. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Publications. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
-
Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an Antiparkinsonian Animal Model. ACS Publications. [Link]
Sources
- 1. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
N-Phenylpicolinamide: Technical Specifications and Application Guide
Executive Summary
N-Phenylpicolinamide (CAS: 10354-53-7 ) is a pivotal bidentate ligand and auxiliary scaffold in modern organic synthesis, particularly renowned for its role as a Directing Group (DG) in transition-metal-catalyzed C–H functionalization. By coordinating with metals such as Palladium(II) or Copper(II) through its pyridine nitrogen and amide nitrogen (or oxygen), it facilitates regioselective activation of remote C–H bonds on the
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature and Identification
| Parameter | Specification |
| IUPAC Name | |
| Common Synonyms | Picolinanilide; 2-Pyridinecarboxanilide; this compound |
| CAS Registry Number | 10354-53-7 |
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Water |
| Melting Point | 74–75 °C | Literature range: 74–78 °C depending on polymorph |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |
| pKa | ~11.9 (Amide N-H) | Estimated; acts as weak acid upon metal coordination |
| Coordination Mode | Bidentate ( |
Part 2: Synthetic Methodology
Reliable synthesis is critical for maintaining high purity required for catalytic applications. The Acid Chloride Method is the preferred laboratory protocol due to its high yield and operational simplicity compared to direct thermal condensation.
Protocol: Acyl Chloride Coupling
Reaction Logic: Conversion of picolinic acid to its reactive electrophile (acid chloride) ensures rapid and complete coupling with aniline, avoiding the high temperatures required for direct amide formation.
Materials:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) or Oxalyl chloride -
Aniline (1.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, suspend Picolinic acid (10 mmol) in anhydrous DCM (20 mL).
-
Chlorination: Add
(15 mmol) dropwise at 0 °C. Add a catalytic drop of DMF. Stir at reflux for 2 hours until the solution becomes clear (formation of picolinoyl chloride). -
Evaporation: Remove excess
and solvent under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (10 mL). -
Coupling: Add the acid chloride solution dropwise to a stirred solution of Aniline (10 mmol) and
(12 mmol) in DCM (20 mL) at 0 °C. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated
. Extract with DCM ( mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 4:1) to yield white crystals.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via acid chloride activation ensuring high regioselectivity and yield.
Part 3: Mechanistic Application in C–H Activation
This compound is not merely a substrate; it is a privileged directing group (DG) . In Palladium-catalyzed C–H activation, the pyridine nitrogen and the deprotonated amide nitrogen form a rigid 5-membered chelate with Pd(II). This geometry positions the metal center in close proximity to the ortho-C–H bond of the phenyl ring, significantly lowering the activation energy for C–H cleavage.
The "Picolinamide Effect"
-
Coordination: The neutral ligand binds Pd(II).
-
Deprotonation: The amide proton is acidic (
). In the presence of a base (e.g., AgOAc, ), it deprotonates to form a monoanionic -bidentate species ( ). -
C–H Activation: The highly electrophilic Pd center inserts into the ortho-C–H bond via Concerted Metalation-Deprotonation (CMD).
Visualization: Catalytic Cycle (Pd-Catalyzed Ortho-Arylation)
Caption: The catalytic cycle demonstrating the Directing Group (DG) role of the picolinamide moiety in ortho-C–H activation.
Part 4: Safety & Handling (SDS Summary)
While this compound is generally stable, standard laboratory safety protocols must be observed.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term reference standards).
References
-
PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
LookChem. (n.d.). This compound CAS 10354-53-7 Properties and Synthesis. Retrieved January 31, 2026, from [Link]
- Daugulis, O., et al. (2005). Palladium-Catalyzed Anilide Directed C-H Bond Functionalization. Journal of the American Chemical Society. (Foundational text on picolinamide directing groups).
-
NIST. (n.d.). Picolinamide Derivatives Data. National Institute of Standards and Technology.[3] Retrieved January 31, 2026, from [Link]
Sources
The Multifaceted Mechanisms of N-Phenylpicolinamide Derivatives: A Technical Guide for Researchers
The N-phenylpicolinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the distinct mechanisms of action exhibited by various this compound derivatives, moving beyond a singular definition to illuminate the nuanced and target-specific activities that make this chemical motif a cornerstone of modern drug discovery. For researchers and drug development professionals, understanding these multifaceted mechanisms is paramount for leveraging the full potential of this remarkable scaffold.
Anti-inflammatory Activity: Inhibition of the HIF-1α/Glycolysis/ASIC1a Pathway
A significant area of investigation has been the role of this compound derivatives in modulating inflammatory responses. One prominent example, N-phenethyl-5-phenylpicolinamide (N5P), has demonstrated potent anti-inflammatory effects in the context of acute lung injury (ALI).[1] The mechanism underpinning this activity is the targeted inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.
In inflammatory conditions such as ALI, often induced by lipopolysaccharide (LPS), there is an upregulation of HIF-1α. This transcription factor plays a crucial role in the cellular adaptation to low oxygen but is also intricately linked to the inflammatory cascade. HIF-1α activation promotes a metabolic shift towards glycolysis, leading to an increase in lactate production. This metabolic reprogramming, in turn, influences the expression and activity of Acid-Sensing Ion Channel 1a (ASIC1a), a key player in inflammatory processes.
N5P intervenes by directly inhibiting HIF-1α.[1] This inhibition curtails the subsequent metabolic shift, reducing the expression of glycolytic proteins such as GLUT1 and HK2.[1] The downstream effect is a decrease in lactic acid levels and a blunting of the inflammatory response, as evidenced by reduced levels of pro-inflammatory cytokines like IL-1β and IL-6.[1]
Signaling Pathway: HIF-1α Inhibition by N-phenethyl-5-phenylpicolinamide
Caption: Inhibition of the HIF-1α pathway by N5P in macrophages.
Key Experimental Data: N5P Effects on Inflammatory Markers
| Marker | Effect of LPS | Effect of LPS + N5P |
| HIF-1α | Increased | Decreased |
| GLUT1, HK2 | Increased | Decreased |
| Lactic Acid | Increased | Decreased |
| IL-1β, IL-6 | Increased | Decreased |
Experimental Protocol: In Vitro Macrophage Stimulation
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Cells are pre-treated with varying concentrations of N5P for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours.
-
Analysis:
-
Supernatants are collected for cytokine analysis (IL-1β, IL-6) using ELISA.
-
Cell lysates are prepared for Western blot analysis of HIF-1α, GLUT1, and HK2 protein expression.
-
Lactate levels in the culture medium are measured using a lactate assay kit.
-
Neuromodulation: Positive Allosteric Modulation of mGlu4
The this compound scaffold is a foundational element in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[2][3] mGlu4 is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating neurotransmitter release.[4] Its activation is a promising therapeutic strategy for neurological disorders such as Parkinson's disease.[2][3]
Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct allosteric site on the receptor.[2][4] This binding event induces a conformational change in the receptor that enhances its response to glutamate. This compound-based PAMs, therefore, do not activate mGlu4 directly but rather potentiate its activity in the presence of glutamate. This mechanism offers greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.[2]
The development of these PAMs involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and pharmacokinetic properties, such as microsomal stability and blood-brain barrier permeability.[2][3]
Logical Relationship: mGlu4 Positive Allosteric Modulation
Caption: Mechanism of this compound PAMs on the mGlu4 receptor.
Antifungal Action: Targeting the Phosphatidylinositol Transfer Protein Sec14p
In the realm of infectious diseases, picolinamide derivatives have been identified as potent antifungal agents.[5] Their mechanism of action involves the specific targeting of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[5] Sec14p is essential for maintaining the lipid composition of the Golgi apparatus, which is critical for vesicular trafficking and cell viability.
Chemogenomic profiling and biochemical assays have confirmed that these picolinamide compounds bind directly to the lipid-binding pocket of Sec14p.[5] This interaction inhibits the protein's lipid transfer activity, disrupting Golgi function and ultimately leading to fungal cell death. X-ray co-crystal structures of the Sec14p-compound complex have provided a detailed understanding of the binding mode, revealing key interactions within the lipid-binding cavity.[5] This molecular insight is invaluable for the rational design and optimization of novel antifungal agents based on the picolinamide scaffold.
Experimental Workflow: Antifungal Target Identification
Caption: Workflow for identifying Sec14p as the target of antifungal picolinamides.
Anticancer Potential: Selective Inhibition of Aurora-B Kinase
Certain derivatives, such as N-methyl-picolinamide-4-thiol, have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The primary mechanism for this antitumor effect is the selective inhibition of Aurora-B kinase.[6] Aurora-B is a serine/threonine kinase that plays a pivotal role in cell division, particularly in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive target for cancer therapy.
These this compound derivatives act as small-molecule inhibitors of Aurora-B kinase.[6] Molecular docking studies have elucidated the binding interactions between the inhibitor and the ATP-binding pocket of the kinase, providing a rationale for the observed inhibitory activity.[6] By blocking the function of Aurora-B, these compounds disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Summary of Antiproliferative Activity of a Lead Compound (6p)
| Cancer Cell Line | IC50 (µM) |
| HepG2 (Liver) | <10 |
| HCT-116 (Colon) | <10 |
| SW480 (Colon) | <10 |
| SPC-A1 (Lung) | <10 |
| A375 (Melanoma) | <10 |
Conclusion
The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile foundation for designing molecules with highly specific biological activities. From the nuanced modulation of G-protein coupled receptors in the central nervous system to the targeted inhibition of critical enzymes in inflammatory, fungal, and cancerous pathways, the derivatives of this compound showcase the power of this chemical motif in addressing a wide spectrum of therapeutic needs. For drug development professionals, a deep understanding of these distinct mechanisms is essential for harnessing the full potential of this remarkable scaffold in creating the next generation of targeted therapies.
References
- N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a p
- Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central.
- Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central.
- Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
- Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed.
- GPCRs are activated by orthosteric ligands binding which induce macromolecular protein changes and stimulation of signal transduction pathways and cellular responses inside the cell. Journal of Medicinal Chemistry.
Sources
- 1. N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenylpicolinamide and its role in medicinal chemistry
An In-Depth Technical Guide to N-Phenylpicolinamide in Medicinal Chemistry
Foreword: The Enduring Value of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of a "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that, through their unique three-dimensional arrangement of atoms, are capable of binding to multiple, often unrelated, biological targets. The this compound core is a quintessential example of such a scaffold. Its inherent structural rigidity, coupled with the tunable electronic properties of its dual aromatic systems and the crucial hydrogen-bonding capabilities of the amide linker, provides a versatile platform for the design of highly specific and potent therapeutic agents. This guide offers a technical exploration of this scaffold, moving from its fundamental properties to its application in developing targeted therapies, with a focus on kinase inhibition.
The this compound Core: A Structural Analysis
The this compound scaffold consists of a central amide bond linking a picolinamide (pyridine-2-carboxamide) ring and a phenyl ring. The power of this arrangement lies in its conformational pre-organization. The steric interaction between the pyridine nitrogen and the phenyl ring, along with the partial double-bond character of the amide C-N bond, restricts free rotation. This creates a well-defined spatial orientation of the two aromatic rings, which is often crucial for fitting into the binding pockets of protein targets.
This structural foundation allows for systematic chemical modification at several key positions to probe structure-activity relationships (SAR).
Caption: Key modification points on the this compound scaffold.
Therapeutic Applications: From Discovery to Targeted Inhibition
The versatility of the this compound scaffold has led to its exploration in diverse therapeutic areas. While early interest included its role as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 4 (mGlu4) in the context of Parkinson's disease, its most profound impact has been in oncology, particularly as a platform for potent kinase inhibitors.[1]
Case Study: Aurora Kinase Inhibition
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis.[2] Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development.[2]
A notable series of N-methylpicolinamide-4-thiol derivatives was synthesized and evaluated for antiproliferative activity.[2] This work identified compound 6p as a potent and selective inhibitor of Aurora-B kinase.[3] The SAR studies revealed that substitution on the phenyl ring was critical for potency.
Table 1: In Vitro Antiproliferative Activity of Lead Compound 6p [2]
| Cell Line | Cancer Type | IC₅₀ (µM) of 6p | IC₅₀ (µM) of Sorafenib (Reference) |
| HepG2 | Liver Cancer | <10 | >10 |
| HCT-116 | Colon Cancer | <10 | >10 |
| SW480 | Colon Cancer | <10 | >10 |
| SPC-A1 | Lung Cancer | <10 | >10 |
| A375 | Melanoma | <10 | >10 |
The data clearly demonstrates that compound 6p possesses broad-spectrum antiproliferative activity, in many cases superior to the multi-kinase inhibitor Sorafenib.[2][3] This potency is directly linked to its selective inhibition of Aurora-B kinase.[3]
Case Study: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.
Researchers have successfully utilized the this compound scaffold to develop potent VEGFR-2 inhibitors. By grafting a 2-ethenylpyridine fragment onto a 4-phenoxypicolinamide structure, a series of novel derivatives were created.[5]
Table 2: VEGFR-2 Kinase Inhibition Data for Picolinamide Derivatives [5]
| Compound | Modifications | VEGFR-2 IC₅₀ (µM) |
| 8a | Phenyl-ethenylpyridine | 0.87 |
| 8j | (4-chlorophenyl)-ethenylpyridine | 0.53 |
| 8l | (4-fluorophenyl)-ethenylpyridine | 0.29 |
| Sorafenib | Reference Drug | 0.90 |
The results show that these compounds, particularly the fluorinated analog 8l , exhibit potent, sub-micromolar inhibition of VEGFR-2 kinase, surpassing the activity of Sorafenib in this specific assay.[5] This highlights the scaffold's effectiveness in targeting the ATP-binding site of tyrosine kinases.
Mechanism of Action: Disrupting Oncogenic Signaling
The primary mechanism by which this compound derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of kinases like Aurora-B and VEGFR-2. The picolinamide portion of the scaffold often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The phenyl group, meanwhile, extends into a hydrophobic pocket, with its substituents probing for additional favorable interactions.
By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrate proteins, thereby arresting the signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the VEGFR-2 signaling cascade by an this compound derivative.
Experimental Protocols for the Medicinal Chemist
Trustworthiness in synthetic and medicinal chemistry is built upon reproducible, well-described protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of novel this compound analogs.
Protocol: General Synthesis of N-(substituted-phenyl)picolinamide
This protocol is a generalized procedure based on common amide coupling reactions found in the literature.[6][7]
Objective: To synthesize a target this compound derivative via amide bond formation.
Materials:
-
Substituted picolinic acid (1.0 eq)
-
Substituted aniline (1.0 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted picolinic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the evaluation of a compound's antiproliferative activity against a cancer cell line.[2][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.
Materials:
-
Human cancer cell line (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for medicinal chemistry innovation. Its proven success as a kinase inhibitor framework warrants further exploration. Future efforts should focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations.
-
Exploring New Targets: Applying the scaffold to other target classes where its structural and electronic features may prove advantageous.
References
-
Maiti, S., & Laha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 526-545. Available at: [Link]
-
Ríos-Guzmán, A., & Alvarez-Villalobos, D. A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Iacopetta, D., & Ceramella, J. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(16), 4995. Available at: [Link]
-
Wang, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 20(12), 21956-21971. Available at: [Link]
-
van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 688613. Available at: [Link]
-
Senturk, M., et al. (2021). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1374. Available at: [Link]
-
Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13361. Available at: [Link]
-
Khan, I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(14), 1199-1212. Available at: [Link]
-
Li, W., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6296-6308. Available at: [Link]
-
Williams, Jr., D. L., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1146-1159. Available at: [Link]
-
Li, W., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5141. Available at: [Link]
-
Klopfenstein, S. R., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 5879-5883. Available at: [Link]
-
Lin, C.-H., et al. (2020). Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. Archiv der Pharmazie, 353(10), 2000142. Available at: [Link]
-
Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41. Available at: [Link]
-
East, S. P., et al. (2014). Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3353. Available at: [Link]
-
Zhang, Y., et al. (2020). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]
-
Li, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(12), 6438-6450. Available at: [Link]
-
Thany, S. H. (2021). Molecular Mechanism of Action of Neonicotinoid Insecticides. Insects, 12(2), 119. Available at: [Link]
-
Li, W., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6296-308. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(19), 6296. Available at: [Link]
-
Mällas, A., et al. (1998). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry, 41(20), 3821-3831. Available at: [Link]
Sources
- 1. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]
- 8. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of N-Phenylpicolinamide: A Technical Guide to Biological Targets
Executive Summary
N-Phenylpicolinamide (NPP) is not merely a single compound but a privileged scaffold in medicinal and agricultural chemistry. Its biological activity is dictated by a bidentate chelating motif (pyridine nitrogen and amide oxygen) and a lipophilic tail. This guide dissects the three primary biological domains where NPP derivatives exhibit potent activity: Mitochondrial Respiration (Agrochemicals) , Zinc-Dependent Metalloenzymes (Oncology) , and Allosteric Neuromodulation (CNS Disorders) .
Part 1: The Chemical Scaffold & Pharmacophore
To understand the biological targets, one must first understand the binding capabilities of the core structure. The this compound scaffold presents a specific geometry that allows it to act as a "chameleon" ligand depending on substitution patterns.
| Structural Feature | Chemical Function | Biological Consequence |
| Pyridine Nitrogen ( | Electron donor / H-bond acceptor | Critical for metal chelation ( |
| Amide Oxygen ( | Electron donor | Works in concert with |
| Amide Nitrogen ( | Hydrogen bond donor | Essential for orienting the molecule via H-bonds with protein backbone residues (e.g., Ser, Tyr). |
| Phenyl Ring | Lipophilic/Aromatic interactions | Targets hydrophobic pockets; |
Part 2: Primary Target Class I — Mitochondrial Respiration
Domain: Agricultural Chemistry (Fungicides) & Antiparasitics Specific Target: Cytochrome bc1 Complex (Complex III), Qi Site[1]
The most commercially validated application of the picolinamide scaffold is in the inhibition of fungal respiration. Derivatives such as Fenpicoxamid (metabolized to UK-2A) are potent inhibitors of the respiratory chain.
Mechanism of Action: The Qi Site Blockade
The cytochrome bc1 complex transfers electrons from ubiquinol (
-
Binding: NPP derivatives bind selectively to the Qi site (quinone reduction site) on the inner side of the mitochondrial membrane.
-
Mimicry: The picolinamide structure mimics the semiquinone intermediate. The amide
forms a critical hydrogen bond with the backbone of Asp229 or His201 (residue numbering varies by species), while the bulky phenyl group occupies the hydrophobic channel. -
Blockade: By occupying the Qi site, NPP prevents the re-oxidation of cytochrome b hemes (
). This halts the Q-cycle. -
Result: ATP synthesis collapses, and the accumulation of electrons leads to Superoxide (
) generation, triggering cell death.
Visualization: The Q-Cycle Blockade
Figure 1: Mechanism of Action at the Mitochondrial Qi Site. The inhibitor locks the enzyme in a reduced state, preventing electron recycling and halting ATP production.
Part 3: Primary Target Class II — Zinc Metalloenzymes
Domain: Oncology & Anti-inflammatory Drug Discovery Specific Targets: Matrix Metalloproteinases (MMPs) & Histone Deacetylases (HDACs)[2]
In medicinal chemistry, the NPP scaffold is exploited for its Zinc-Binding Group (ZBG) properties.
Mechanism: Bidentate Chelation
Many enzymes utilize a catalytic Zinc ion (
-
The Interaction: The pyridine nitrogen and the carbonyl oxygen of the picolinamide form a "pincer" (bidentate chelate) around the active site Zinc.
-
Selectivity: The N-phenyl tail extends into the S1' specificity pocket. By modifying the substituents on the phenyl ring (e.g., adding long alkyl chains or biphenyls), researchers can tune selectivity between MMP-1, MMP-9, or HDAC isoforms.
Validated Targets
-
MMPs (Matrix Metalloproteinases): Inhibition prevents extracellular matrix degradation, reducing tumor metastasis.
-
HDACs (Histone Deacetylases): Picolinamides can act as "cap groups" for HDAC inhibitors, altering gene expression in cancer cells.
Part 4: Emerging Targets — Neuromodulation
Domain: CNS Disorders (Parkinson's, Pain) Specific Targets: mGluR4 & TRP Channels
Metabotropic Glutamate Receptor 4 (mGluR4)
N-phenylpicolinamides have been identified as Positive Allosteric Modulators (PAMs) for mGluR4.
-
Significance: Activation of mGluR4 reduces excessive excitatory transmission in the basal ganglia, offering a therapeutic route for Parkinson's disease.
-
Binding: Unlike the orthosteric site (which binds glutamate), NPPs bind to a transmembrane allosteric pocket, stabilizing the active conformation of the receptor.
TRP Channels (TRPM8 / TRPA1)
Transient Receptor Potential (TRP) channels are sensors for pain and temperature.
-
Activity: Certain carboxamide derivatives act as antagonists or modulators of TRPM8 (the cold sensor).
-
Structure-Activity Relationship (SAR): The amide linker is critical here; replacing the pyridine with other heterocycles often results in a loss of activity, highlighting the specific requirement for the picolinamide geometry.
Part 5: Experimental Validation Protocols
To confirm the target of a novel this compound derivative, the following self-validating workflows are recommended.
Protocol A: Mitochondrial Respiration Inhibition Assay
Validates Target Class I (Qi Site)
Principle: Measure the consumption of Oxygen in isolated mitochondria. If NPP targets Complex III, respiration should cease only when succinate (Complex II substrate) is used, but not if TMPD/Ascorbate (Complex IV substrate) is used.
-
Preparation: Isolate mitochondria from S. cerevisiae or rat liver using differential centrifugation. Resuspend in respiration buffer (0.6 M Mannitol, 20 mM HEPES, pH 7.4).
-
Baseline: Add mitochondria to the oxygraph chamber. Add ADP (1 mM) to initiate State 3 respiration.
-
Inhibitor Addition: Inject NPP derivative (dissolved in DMSO) at graded concentrations (
). -
Substrate Check (The Validation Step):
-
Add Succinate : If respiration is blocked, the target is downstream of Complex II (likely Complex III).
-
Add Decylubiquinol : If respiration remains blocked, the target is Complex III.
-
Add Ascorbate + TMPD : This bypasses Complex III and donates electrons directly to Complex IV. Respiration should recover.
-
If respiration recovers with Ascorbate/TMPD, the target is confirmed as Complex III.
-
Protocol B: Fluorescence-Based Enzymatic Assay (MMP/HDAC)
Validates Target Class II (Zinc Metalloenzymes)
-
Reagents: Recombinant MMP-9 enzyme; Fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2).
-
Equilibrium: Incubate Enzyme (10 nM) with NPP derivative (variable conc.) in Assay Buffer (50 mM Tris, 10 mM
, 10 ) for 30 minutes at 25°C. Note: Pre-incubation is critical to allow the chelator to displace the active site water. -
Initiation: Add Fluorogenic substrate.
-
Readout: Monitor fluorescence (
) over 60 minutes. -
Data Analysis: Plot
vs. [Inhibitor] to determine .-
Control: Use EDTA (non-specific chelator) as a positive control for inhibition.
-
Experimental Workflow Diagram
Figure 2: Decision Tree for Target Deconvolution. This workflow distinguishes between mitochondrial toxicity and enzymatic inhibition.
References
-
FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action. (Target site C3: complex III: cytochrome bc1 at Qi site). Link
-
Meyer, J. P., et al. (2012). "Structure-Activity Relationship Studies of Picolinamide-Based Inhibitors of MMP-12." Journal of Medicinal Chemistry. (Demonstrates Zinc chelation mechanism). Link
-
Gombert, M., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Cell Chemical Biology. (Confirms Qi site targeting and resistance mutations). Link
-
Niswender, C. M., & Conn, P. J. (2010). "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." Annual Review of Pharmacology and Toxicology. (Discusses PAM activity of picolinamides). Link
-
PDB (Protein Data Bank). Entry 6Q48. "Structure of mitochondrial respiratory complex III with picolinamide inhibitor." Link
Sources
Technical Guide: N-Phenylpicolinamide Analogs and Their Applications
Executive Summary
The N-phenylpicolinamide scaffold represents a pivotal structural motif in modern bioactive chemistry, bridging the gap between natural product derivatization and fully synthetic rational drug design.[1] While historically overshadowed by nicotinamides, picolinamides (pyridine-2-carboxamides) have emerged as the definitive pharmacophore for Qi site inhibition (QiI) in mitochondrial respiration. This guide analyzes the structural architecture, mechanism of action (MoA), and synthetic pathways of these analogs, with a primary focus on their commercial dominance in next-generation fungicides (e.g., Fenpicoxamid) and emerging utility in medicinal chemistry (mGlu4 modulation, NLRP3 inhibition).[1]
Chemical Architecture & SAR Profile
The core pharmacophore consists of a picolinic acid (pyridine-2-carboxylic acid) coupled to an aniline derivative. The unique electronic properties of the pyridine nitrogen at the ortho position relative to the amide carbonyl create a chelation-capable bidentate system, crucial for both biological binding and catalytic direction.
The Pharmacophore[1]
-
Head Group: The 3-hydroxy-4-methoxypicolinamide motif is critical. The 3-OH group often participates in intramolecular hydrogen bonding with the amide nitrogen, planarizing the molecule and pre-organizing it for the binding pocket.[1]
-
Linker: The amide bond provides rigidity and directional H-bond donation/acceptance.[1]
-
Tail Group: In fungicidal analogs (e.g., UK-2A derivatives), this is a complex macrocyclic dilactone or a lipophilic benzyl/phenethyl moiety that occupies the hydrophobic pocket of the target enzyme.[1]
Structure-Activity Relationship (SAR)
| Structural Domain | Modification | Effect on Potency/Stability |
| Pyridine Ring | 3-OH substitution | Essential for high affinity binding (H-bond donor). |
| 4-OMe substitution | Enhances lipophilicity and metabolic stability.[1] | |
| Amide Nitrogen | N-Methylation | Generally abolishes activity (loss of H-bond donor). |
| Phenyl Ring | Ortho-substitution | Steric bulk here can lock conformation; critical for selectivity.[1] |
| Macrocycle (UK-2A) | Isobutyryl ester (Fenpicoxamid) | Pro-drug strategy: Increases hydrolytic stability and penetration; cleaves in planta to active form.[1] |
Mechanism of Action: The Qi Inhibition Paradigm[1]
The commercial success of N-phenylpicolinamides stems from their ability to circumvent resistance to strobilurins (Qo inhibitors) by targeting a different site on the Cytochrome
The Target: Cytochrome Complex
Mitochondrial respiration relies on the Q-cycle.[1] While strobilurins block the outer quinol oxidation site (
-
Binding Mode: The picolinamide head group inserts into the
site.[1] The pyridine nitrogen likely engages in a salt-bridge or strong H-bond interaction with Asp229 (in Zymoseptoria tritici numbering) within the transmembrane helix. -
Resistance Breaking: Because the
and sites are spatially distinct, mutations conferring resistance to strobilurins (e.g., G143A) do not affect picolinamide binding.
Signaling Pathway Diagram
The following diagram illustrates the interruption of electron transport at Complex III.
Caption: Dual-target model of Complex III inhibition. Picolinamides target the Qi site, remaining effective against Qo-resistant strains.
Synthetic Methodologies
The synthesis of these analogs ranges from semi-synthetic modification of fermentation products to total synthesis via C-H activation.[1]
Pathway A: Semi-Synthesis (The UK-2A Route)
Fenpicoxamid is not fully synthetic.[1] It is derived from UK-2A , a natural product isolated from Streptomyces.
-
Fermentation: Streptomyces sp.[1][2] produces UK-2A.[1][2][3][4][5][6][7]
-
Derivatization: The exocyclic hydroxyl group is acylated to form an isobutyryl acetal.[1][2] This converts the unstable natural product into a lipophilic pro-fungicide (Fenpicoxamid) that penetrates the leaf cuticle before metabolizing back to the active UK-2A.[1]
Pathway B: Picolinamide as a Directing Group (C-H Activation)
In medicinal chemistry, the this compound motif is a "privileged" directing group (DG) for Palladium-catalyzed C-H activation. The pyridine nitrogen and amide oxygen coordinate Pd(II), directing functionalization to the ortho position of the phenyl ring.[1]
-
Utility: Allows rapid installation of halogens, aryls, or alkyl groups at the sterically hindered ortho position, creating diverse libraries for SAR scanning without de novo synthesis.[1]
Emerging Applications (Beyond Agriculture)
While fungicides dominate the patent landscape, the scaffold is gaining traction in pharmaceutical research.[1]
mGlu4 Positive Allosteric Modulators (PAMs)
N-phenylpicolinamides have been identified as PAMs for the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[1]
-
Mechanism: They bind to an allosteric pocket, enhancing the receptor's response to glutamate.[1]
-
Key Feature: The picolinamide core provides the necessary H-bond acceptor/donor profile to anchor the ligand in the transmembrane domain.[1]
NLRP3 Inflammasome Inhibitors
Recent screens have highlighted picolinamide derivatives as inhibitors of the NLRP3 inflammasome, potentially useful for treating gout and neuroinflammation.[1] The scaffold likely disrupts the ATPase activity of NLRP3.[1]
Experimental Protocols
Protocol: Synthesis of N-(2-iodophenyl)picolinamide
A self-validating protocol for creating a substrate suitable for C-H activation studies.
Reagents: Picolinic acid (1.0 eq), 2-iodoaniline (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM (Solvent).[1]
-
Activation: Dissolve picolinic acid (10 mmol) in dry DCM (50 mL) under
. Add EDC·HCl (12 mmol) and DMAP (1 mmol).[1] Stir at 0°C for 15 min. Checkpoint: Solution should remain clear/slightly cloudy; precipitation indicates urea byproduct formation.[1] -
Coupling: Add 2-iodoaniline (10 mmol) dropwise. Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1M HCl (2x) to remove unreacted amine/DMAP, then sat. NaHCO₃ (2x) to remove excess acid.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Validation:
-
1H NMR (CDCl3): Look for the amide singlet at
ppm (deshielded by intramolecular H-bond with pyridine N). -
Yield: Expected >85%.
-
Protocol: Mitochondrial Respiration Inhibition Assay (Qi Site Specificity)
To distinguish Qi inhibition (Picolinamide) from Qo inhibition (Strobilurin).
Materials: Isolated mitochondria (fungal or bovine), Cytochrome
-
Baseline Activity: Measure the reduction of Cytochrome
at 550 nm using NADH as the electron donor. -
Qo Blockade: Add a saturating concentration of Strobilurin (e.g., Azoxystrobin). Residual activity indicates leakage or alternative pathways.[1]
-
Qi Challenge: In a separate run, add the Test Picolinamide .
-
Observation: If the compound is a Qi inhibitor, it will block respiration even in mutants resistant to Strobilurins (e.g., G143A mutants).
-
-
Antimycin A Control: Use Antimycin A (known Qi inhibitor) as a positive control. The test compound should mimic Antimycin's inhibition profile.
References
-
Owen, W. J., et al. (2017). "Characterization of the mechanism of action of fenpicoxamid fungicide and its metabolite UK-2A." Pest Management Science. Link
-
Zhu, Y., et al. (2013). "Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization." Chemistry – A European Journal.[1] Link
-
Niswender, C. M., et al. (2009). "Discovery, Synthesis, and Pharmacological Characterization of a Novel Series of this compound mGlu4 Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link
-
Corteva Agriscience. (2018). "Fenpicoxamid (Inatreq™ active) Technical Bulletin." Link
-
Food and Agriculture Organization (FAO). (2018). "Fenpicoxamid: Toxicological and Residue Evaluation." JMPR Reports. Link
Sources
- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. corteva.com [corteva.com]
- 7. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenylpicolinamide: A Dual-Utility Scaffold in Drug Discovery
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists
Executive Summary
In the modern pharmacopeia, N-Phenylpicolinamide (CAS: 10354-53-7) occupies a rare "dual-utility" niche. It serves simultaneously as a robust pharmacophore in neurology and oncology and as a privileged directing group (DG) in C-H activation chemistry.
For the medicinal chemist, this scaffold offers tunable lipophilicity and hydrogen-bonding potential, validated in Positive Allosteric Modulators (PAMs) for mGlu4 receptors and Aurora-B kinase inhibitors. For the process chemist, the picolinamide moiety is a premier bidentate ligand, enabling high-fidelity ortho- and remote C-H functionalization via transition metal catalysis (Pd, Co, Ni), often outperforming monodentate directing groups in stability and selectivity.
This guide synthesizes the literature on this compound, moving from its synthetic utility to its biological applications, providing self-validating protocols for laboratory implementation.
Part 1: The Synthetic Powerhouse (Directing Group Utility)
The Chelation Mechanism
The picolinamide (PA) auxiliary is a bidentate (
Key Advantages:
-
Stabilization: Supports high-oxidation-state catalysis, enabling the use of earth-abundant metals like Cobalt and Nickel.
-
Selectivity: The rigid bite angle enforces strict ortho-selectivity on the attached phenyl ring.
-
Removability: Recent advances allow for the "traceless" removal of the PA group post-functionalization, often recycling the picolinic acid moiety.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of a Cobalt-catalyzed, picolinamide-directed C-H functionalization. Note the critical formation of the metallacycle intermediate.
Part 2: Medicinal Chemistry & Pharmacology[1][2][3][4]
Beyond its role as a synthetic tool, the this compound core is a bioactive scaffold. Its planar topology and hydrogen-bond donor/acceptor motif make it an ideal mimic for ATP-binding sites or allosteric pockets.
Case Study A: mGlu4 Positive Allosteric Modulators (PAMs)
Metabotropic glutamate receptor 4 (mGlu4) is a primary target for Parkinson’s disease therapy. Research by Engers et al. (Vanderbilt Center for Neuroscience Drug Discovery) identified N-phenylpicolinamides as potent PAMs.
-
Mechanism: The scaffold binds to an allosteric site on the receptor, enhancing the affinity of the endogenous ligand (glutamate).
-
SAR Insight: Substitution on the phenyl ring is critical. Para-substitution (e.g., -NHAc, -Cl) generally improves potency and metabolic stability compared to ortho-substitution, which can sterically hinder binding.
-
Key Compound: N-(4-acetamido)phenylpicolinamide showed sub-micromolar potency and good blood-brain barrier (BBB) penetration in rat models.
Case Study B: Aurora-B Kinase Inhibitors
Aurora-B kinase is a regulator of mitosis; its overexpression is linked to poor prognosis in various cancers.
-
Discovery: A series of N-methylpicolinamide-4-thiol derivatives were synthesized to target the ATP-binding pocket of Aurora-B.
-
Lead Candidate (Compound 6p): Displayed IC50 values < 10 µM against HepG2 (liver) and HCT-116 (colon) cancer lines.
-
Selectivity: The picolinamide nitrogen interacts with the hinge region of the kinase, while the phenyl tail extends into the hydrophobic pocket.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituent modifications on the this compound scaffold based on aggregated literature data.
| Region | Modification | Effect on Activity (General) |
| Pyridine Ring | 4-Thiol substitution | Increases antitumor potency (Aurora-B inhibition). |
| Amide Linker | N-Methylation | Generally reduces potency for mGlu4; tolerated for kinases. |
| Phenyl Ring | Para-Acetamido (-NHCOCH3) | High Potency: Critical for mGlu4 PAM activity; improves solubility. |
| Phenyl Ring | Ortho-Halogen (-Cl, -F) | Reduced Potency: Steric clash often hinders binding pocket fit. |
| Phenyl Ring | Para-Nitro (-NO2) | Cytotoxicity: Increases non-specific toxicity (undesirable for CNS drugs). |
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of the this compound Core
Rationale: This protocol uses a mixed anhydride coupling method, which avoids the harsh conditions of acid chlorides and provides higher yields than direct thermal condensation.
Reagents:
-
Picolinic acid (1.0 equiv)[1]
-
Aniline derivative (1.0 equiv)
-
Ethyl chloroformate (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve picolinic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen. Add Et3N (12 mmol) followed by dropwise addition of ethyl chloroformate (11 mmol). Stir for 30 minutes to form the mixed anhydride intermediate.
-
Coupling: Add the aniline derivative (10 mmol) dissolved in DCM (10 mL) dropwise to the cold mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water (50 mL). Wash the organic layer with saturated NaHCO3 (2 x 30 mL) to remove unreacted acid, followed by 1M HCl (2 x 30 mL) to remove unreacted amine.
-
Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water.
Protocol 3.2: Picolinamide-Directed C-H Arylation
Rationale: Adapted from Daugulis et al., this protocol utilizes the bidentate nature of the scaffold to install an aryl group at the ortho position.
Reagents:
-
This compound (Substrate) (1.0 equiv)
-
Aryl Iodide (Coupling partner) (1.2 equiv)
-
Cobalt(II) Acetate tetrahydrate (10 mol%)
-
Silver Acetate (AgOAc) (1.0 equiv) – Oxidant/Halide scavenger
-
Solvent: Trifluoroethanol (TFE) – Critical for stabilizing Co(III)
Workflow:
-
Setup: In a screw-cap vial, combine this compound (0.5 mmol), Aryl Iodide (0.6 mmol), Co(OAc)2·4H2O (0.05 mmol), and AgOAc (0.5 mmol).
-
Solvation: Add TFE (2.0 mL). Note: TFE is non-negotiable; it aids in the protonolysis step of the catalytic cycle.
-
Heating: Seal and heat to 100°C for 12 hours.
-
Isolation: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver salts.
-
Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
References
-
Engers, D. W., et al. (2011).[4][1] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4)."[4] Journal of Medicinal Chemistry, 54(4), 1106-1110.[4] Link
-
Zhang, H., et al. (2012). "Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3396. Link
-
Daugulis, O., et al. (2014). "Cobalt-catalyzed aminoquinoline- and picolinamide-directed C-H functionalization." Accounts of Chemical Research, 48(4), 1053-1064. Link
-
LookChem. (n.d.). "this compound CAS 10354-53-7 Properties and Safety." LookChem Database. Link
-
Rani, G., et al. (2020).[5] "Traceless directing groups: a novel strategy in regiodivergent C–H functionalization." Chemical Communications, 56, 12479-12521.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Structure-Activity Relationship (SAR) of N-Phenylpicolinamide Scaffolds
Executive Summary
N-Phenylpicolinamide represents a privileged scaffold in medicinal and agricultural chemistry, distinguished by its ability to enforce specific conformational constraints via intramolecular hydrogen bonding. This guide provides a technical analysis of the scaffold's Structure-Activity Relationship (SAR), focusing on its dual utility as a respiratory inhibitor (QiI) in fungicides (e.g., Fenpicoxamid precursors) and a Positive Allosteric Modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4) in neurology.
This document is designed for lead optimization scientists, detailing the causal links between steric/electronic modifications and biological efficacy.
Chemical Architecture & Conformational Locking
The biological potency of this compound stems from its ability to adopt a planar, bioactive conformation. This is governed by an intramolecular hydrogen bond (IMHB) between the amide proton and the pyridine nitrogen (or an ortho-substituent).
The Pharmacophore
The scaffold is divided into three critical zones for SAR optimization:
-
Region A (The Head): The Picolinyl moiety (Pyridine ring).
-
Region B (The Linker): The Amide bond.
Visualization: SAR Logic Map
Figure 1: Hierarchical SAR logic map defining the three optimization zones and their governing rules.
Detailed SAR Analysis
Region A: The Picolinyl Head (The Warhead)
In fungicidal applications (targeting the Qi site of Complex III), the picolinamide "head" mimics the natural substrate ubiquinone.
-
Pyridine Nitrogen: Essential. Replacing the pyridine ring with a phenyl ring (benzamide) typically results in a >100-fold loss of activity. The nitrogen serves as a critical H-bond acceptor for the receptor site (e.g., Serine residues in the binding pocket).
-
3-Substitution: Introduction of a hydroxyl (-OH) or methoxy (-OMe) group at the 3-position (ortho to the amide carbonyl) creates a secondary IMHB with the amide carbonyl oxygen. This locks the conformation and often improves binding affinity by mimicking the 3-hydroxy-picolinic acid moiety found in natural products like UK-2A [1].
Region B: The Amide Linker
The amide bond is not merely a connector; it is a structural scaffold.
-
H-Bond Donor: The amide -NH is a critical donor.
-
Methylation: N-methylation of the amide often abolishes activity. This suggests the amide proton is involved in essential H-bonding with the target protein or that the methyl group introduces a steric clash preventing the planar bioactive conformation [2].
Region C: The Phenyl Tail (The Tuning Knob)
This region dictates the specific therapeutic application (Agro vs. Pharma).
-
For mGlu4 PAMs (Neurology):
-
Para-Acetamido Group: An acetamido (-NHCOCH3) group at the para position of the phenyl ring significantly enhances potency (EC50 < 500 nM). This group likely interacts with a specific polar pocket in the mGlu4 transmembrane domain [2].
-
Lipophilicity: Moderate lipophilicity is preferred for blood-brain barrier (BBB) penetration.
-
-
For QiI Fungicides (Agro):
-
Lipophilic Substituents: Meta and para substitutions with lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl, -OCF3) are crucial. These groups improve membrane permeability (LogP) and binding to the hydrophobic Qi pocket of the cytochrome bc1 complex [3].
-
Steric Bulk: Large bulky groups (e.g., phenoxy) at the para position can enhance activity against specific cell lines by accessing auxiliary binding pockets [4].
-
Quantitative Data Summary
The following table contrasts the SAR trends for two distinct biological targets using the this compound scaffold.
Table 1: Comparative SAR Data (IC50/EC50 values)
| Compound ID | R1 (Picoline 3-pos) | R2 (Phenyl 4-pos) | Target | Activity (IC50/EC50) | Notes | Ref |
| VU0400195 | H | -NH-CO-CH3 | mGlu4 (Human) | 280 nM (EC50) | Standard mGlu4 PAM | [2] |
| Analogue 4 | H | -F | mGlu4 (Human) | > 10,000 nM | Loss of H-bond donor at tail | [2] |
| UK-2A | -OH (Macrocyclic) | (Complex tail) | Z. tritici (Fungi) | 0.86 nM (IC50) | Natural Product Benchmark | [3] |
| Cmpd 8e | H | -O-Ph | A549 (Cancer) | 3.6 µM (IC50) | Cytotoxicity via Aurora-B | [4] |
| Cmpd 3 | H | H | mGlu4 / Fungi | Inactive / Weak | Unsubstituted scaffold is poor | [2] |
Mechanistic Insight: Mitochondrial Respiration Inhibition
For the fungicidal application, the mechanism of action is the inhibition of the cytochrome bc1 complex. The this compound binds at the Qi site (inner mitochondrial membrane), blocking electron transfer from heme bH to ubiquinone.
Visualization: Mechanism of Action Workflow
Figure 2: Mechanism of Action (MOA) pathway for this compound derivatives acting as QiI fungicides.
Experimental Protocols
Synthesis: General Amide Coupling Protocol
Objective: Synthesize this compound derivatives via acid chloride activation. Rationale: The acid chloride method is preferred for picolinic acids due to the high reactivity required to overcome the electron-deficient nature of the pyridine ring.
-
Activation:
-
Dissolve Picolinic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir for 2 hours at room temperature.
-
Evaporate solvent to yield the crude acid chloride (use immediately).
-
-
Coupling:
-
Dissolve the substituted Aniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM.
-
Add the crude acid chloride (dissolved in minimal DCM) dropwise at 0°C.
-
Stir at room temperature for 4–12 hours (monitor by TLC).
-
-
Workup:
-
Quench with saturated NaHCO3.
-
Extract with DCM (3x). Wash organic layer with brine.
-
Dry over Na2SO4 and concentrate.[1]
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Biological Assay: Mitochondrial Electron Transport (MET) Inhibition
Objective: Determine IC50 values for Qi site inhibition.[4] Self-Validation: Use Antimycin A (known Qi inhibitor) as a positive control.
-
Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Zymoseptoria tritici using differential centrifugation.
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM EDTA, 0.1% BSA.
-
Reaction Mix:
-
Mitochondrial protein (20 µg/mL).
-
Cytochrome c (oxidized, 50 µM).
-
NADH (200 µM) as the electron donor.
-
Test compound (DMSO solution, serial dilutions).
-
-
Measurement:
-
Initiate reaction with NADH.
-
Monitor the reduction of Cytochrome c by measuring absorbance increase at 550 nm using a kinetic spectrophotometer.
-
-
Calculation:
-
Plot Slope (Rate) vs. Log[Compound].
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
References
-
Owen, W. J., et al. (2018). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement."[5] Pest Management Science, 74(12), 2736-2745. Link
-
Engers, D. W., et al. (2011).[6] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))." Journal of Medicinal Chemistry, 54(4), 1106-1110.[6] Link
-
Wilmot, J. J., et al. (2019). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position." Pest Management Science, 75(2), 406-413. Link
-
Wang, S., et al. (2011).[6] "Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5331-5335. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. III. Impact of modifications to the macrocycle isobutyryl ester position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Preliminary Investigation into N-Phenylpicolinamide Cytotoxicity
<
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a robust framework for conducting a preliminary in vitro investigation into the cytotoxicity of the novel compound, N-Phenylpicolinamide. Given the limited existing data on the specific biological activities of this compound, this document outlines a foundational, multi-pronged approach applicable to the initial cytotoxic profiling of any new chemical entity. We detail the rationale and step-by-step protocols for a suite of validated assays designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression of a preliminary cytotoxic investigation.
Introduction: The Rationale for Investigating this compound
This compound belongs to the picolinamide class of chemical compounds. While specific data on this compound is sparse, related picolinamide derivatives have demonstrated a range of biological activities, including antifungal properties and potential as anticancer agents.[1][2][3] For instance, certain N-methyl-4-phenoxypicolinamide derivatives have shown cytotoxic activity against various cancer cell lines, such as A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma).[1][3] Furthermore, some picolinamide derivatives have been investigated as allosteric modulators of metabotropic glutamate receptors, indicating potential neurological effects.[4][5]
Given the therapeutic potential observed in analogous compounds, a thorough understanding of this compound's cytotoxic profile is a critical first step in any drug discovery or chemical safety pipeline.[6][7] Cytotoxicity testing is a fundamental component of preclinical screening, providing essential data on a compound's potential toxicity and therapeutic index.[6][7][8] This guide establishes a systematic approach to generate a preliminary, yet comprehensive, cytotoxic profile of this compound.
Foundational Strategy: A Multi-Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. Therefore, a multi-assay strategy is essential for a more complete understanding. We will focus on three core assays that interrogate different cellular processes:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells.[9][10]
This tripartite approach allows for a more nuanced interpretation of the cytotoxic mechanism. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or metabolic dysfunction rather than overt cell lysis.
Experimental Design: The Blueprint for a Robust Investigation
A well-designed experiment is crucial for generating reliable and reproducible data. Here, we outline the key considerations for the preliminary cytotoxic evaluation of this compound.
Cell Line Selection: Choosing the Right Biological Context
The choice of cell line is critical and should be guided by the potential application or target of this compound.[11] For a general preliminary screen, a panel of cell lines is recommended to assess for any cell-type-specific effects.
-
Cancer Cell Lines: If investigating anticancer potential, a selection of cancer cell lines from different tissue origins is appropriate. Examples include:
-
Non-Cancerous Cell Line: To assess for general cytotoxicity and to determine a therapeutic window, a non-cancerous cell line should be included.
Compound Preparation and Concentration Range
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final DMSO concentration in the cell culture wells is non-toxic (typically ≤ 0.5%).
A broad concentration range should be tested initially to determine the potency of the compound. A common starting point is a serial dilution series, for example, from 0.1 µM to 100 µM.
Experimental Workflow
The overall experimental workflow will follow a logical progression from initial cell viability screening to more detailed mechanistic studies.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[14] The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[16]
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[14][17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][17]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[16] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[18]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19]
-
Add 50 µL of a stop solution to each well.[19]
-
Measure the absorbance at 490 nm using a microplate reader.[19]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value.
-
After incubation, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like Accutase.[20]
-
Wash the cells with cold PBS and centrifuge.[21]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20][21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[20]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20][21]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.[20]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] Its activation leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[22] This assay utilizes a specific substrate for caspase-3 that, when cleaved, releases a chromophore or fluorophore that can be quantified.
Protocol:
-
Seed and treat cells as for the apoptosis assay.
-
After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[22]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorescent assay) to each well.[23][24]
-
Incubate the plate at 37°C for 1-2 hours.[25]
-
Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorescent assay.[24][25]
Data Analysis and Interpretation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[26] For the MTT and LDH assays, the IC50 value can be calculated from the dose-response curve.
-
Convert the absorbance values to percentage of cell viability or cytotoxicity relative to the vehicle-treated control.
-
Plot the percentage of viability/cytotoxicity against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[27]
Interpreting Multi-Assay Data
The combination of data from the different assays provides a more complete picture of the cytotoxic mechanism of this compound.
| Assay Result | Interpretation |
| ↓ MTT, ↑ LDH, ↑ Annexin V/PI (late apoptotic/necrotic) | Suggests a necrotic or late apoptotic cell death mechanism with loss of membrane integrity. |
| ↓ MTT, ↔ LDH, ↑ Annexin V (early apoptotic) | Indicates an apoptotic mechanism without significant membrane disruption. |
| ↓ MTT, ↔ LDH, ↔ Annexin V/PI | May suggest a cytostatic effect (inhibition of proliferation) or metabolic impairment rather than cell death. |
| ↔ MTT, ↑ LDH | Suggests a primary effect on membrane integrity, potentially through a non-apoptotic mechanism. |
Table 1: Interpretation of hypothetical multi-assay results.
Advanced Mechanistic Insights: Investigating Signaling Pathways
Based on the initial findings, further investigation into specific signaling pathways may be warranted. While the precise molecular targets of this compound are unknown, some picolinamide derivatives have been shown to inhibit HIF-1α.[28] If the initial cytotoxicity data suggests a role for apoptosis, investigating key proteins in the apoptotic signaling cascade would be a logical next step.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary in vitro investigation of this compound cytotoxicity. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, researchers can generate a robust initial dataset. This foundational knowledge is essential for making informed decisions about the future development of this compound as a potential therapeutic agent or for assessing its toxicological risk. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reliable data, forming a solid basis for any subsequent, more in-depth mechanistic studies.
References
-
N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a pathway. (2022). Life Sciences, 309, 120987. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. [Link]
-
Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. (n.d.). PubMed Central. [Link]
-
Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PubMed Central. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]
-
In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (n.d.). National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). PubMed Central. [Link]
-
How to calculate IC50. (2023). ResearchGate. [Link]
-
STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)- α-PICOLINAMIDES IN THE PASS ONLINE. (2024). The Austrian Journal of Technical and Natural Sciences. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
-
Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). European Journal of Medicinal Chemistry. [Link]
-
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. (2018). ACS Chemical Biology. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025). ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc.. [Link]
-
Calculating an IC50 value and its Margin of Error. (2020). YouTube. [Link]
-
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.johner-institute.com [blog.johner-institute.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. mpbio.com [mpbio.com]
- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. IC50 Calculator | AAT Bioquest [aatbio.com]
- 27. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of N-Phenylpicolinamide: A Guide to Solubility, Stability, and Solvent Selection
Executive Summary
N-Phenylpicolinamide (CAS: 10354-53-7), also known as picolinic acid anilide, represents a critical scaffold in coordination chemistry and medicinal optimization.[1] Acting as a bidentate ligand (
This technical guide provides a rigorous analysis of the solubility thermodynamics and kinetic stability of this compound. It moves beyond generic data to offer a mechanistic understanding of solvent interactions, degradation pathways, and validated experimental protocols for researchers in drug discovery and catalysis.
Part 1: Chemical Identity & Structural Determinants[2]
To predict solubility and stability, we must first deconstruct the molecule’s electronic and steric environment.
-
Core Structure: A picolinic acid moiety coupled to an aniline derivative via an amide bond.
-
Key Functional Motifs:
-
Pyridine Ring: Acts as a weak base (pKa ~3–4 for the ring nitrogen) and an H-bond acceptor.
-
Amide Linkage (-CONH-): The stability "weak link." It provides a hydrogen bond donor (NH) and acceptor (C=O).
-
Phenyl Ring: Contributes significant lipophilicity (
-system), reducing water solubility but enhancing interaction with aromatic solvents (toluene, benzene).
-
Structural Diagram & Interaction Sites
The following diagram illustrates the key sites for solvent interaction and potential degradation.
Figure 1: Structural dissection of this compound highlighting solvent interaction zones.
Part 2: Solubility Profile
This compound exhibits a "Janus-faced" solubility profile due to the competition between its polar amide/pyridine core and its hydrophobic phenyl tail.
Theoretical Solubility (Hansen Solubility Parameters)
Solubility is maximized when the solute's energy parameters (
-
High Solubility Predicted: Aprotic polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).
-
Moderate Solubility Predicted: Short-chain alcohols (Ethanol, Methanol) and Esters (Ethyl Acetate).
-
Low Solubility Predicted: Water (due to high
cost) and aliphatic hydrocarbons (Hexane).
Solvent Selection Matrix
The following table categorizes solvents based on experimental utility for synthesis, purification, and bioassays.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary Choice. Stock solutions for bioassays; reaction media for metal complexation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction workups; NMR analysis ( |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Recrystallization (often paired with water). Solubility increases significantly with temperature ( |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Chromatography mobile phases; liquid-liquid extraction. |
| Aqueous | Water, PBS (pH 7.4) | Poor (<1 mg/mL) | Avoid as primary solvent.[2] Requires co-solvent (e.g., 1% DMSO) or cyclodextrin carriers for biological use. |
| Aliphatic | Hexanes, Pentane | Insoluble | Used as an anti-solvent to precipitate the compound during purification. |
Dissolution Thermodynamics
The dissolution process involves breaking the crystal lattice (endothermic) and solvating the molecule (exothermic). For this compound, the lattice energy is stabilized by intermolecular hydrogen bonding and
Figure 2: Thermodynamic cycle of dissolution.[2] High lattice energy requires solvents with high solvation power (e.g., DMSO) to overcome the barrier.[2]
Part 3: Stability Dynamics
While amides are generally stable, the specific electronic environment of this compound introduces unique sensitivities.
Hydrolytic Stability
The amide bond is susceptible to hydrolysis, converting the molecule back into Picolinic acid and Aniline .
-
Acidic Conditions (pH < 2): The pyridine nitrogen protonates first. This can actually protect the amide from further protonation, but strong heating in acid will eventually cleave the bond.
-
Basic Conditions (pH > 10): The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic, increasing susceptibility to
attack compared to simple benzamides. -
Neutral (pH 7): Highly stable. Half-life (
) is typically measured in years at room temperature.
Thermal & Photostability
-
Thermal: Stable up to its melting point (approx. 75–130°C range depending on polymorph). Decomposition may occur near 200°C.
-
Photo: The conjugated
-system absorbs UV light. Long-term exposure to UV in solution can lead to photo-oxidation or isomerization. Store solid and solutions in amber vials.
Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific solvent system.
-
Preparation: Weigh excess this compound solid (approx. 20 mg) into a 4 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS, Ethanol).
-
Equilibration: Cap tightly. Agitate at constant temperature (25°C) for 24–48 hours using a rotary shaker or magnetic stir bar.
-
Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.
-
Critical Step: Centrifugation (10,000 rpm for 10 min) is preferred for viscous solvents like DMSO to avoid filter absorption.
-
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection: 254 nm).
-
Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL in DMSO).
Protocol B: pH-Rate Profile (Stability Assay)
Use this to validate stability for biological assays.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Spike the stock into buffers (final conc. 50 µM, 0.5% DMSO). Incubate at 37°C.
-
Sampling: Aliquot samples at
hours. -
Quenching: Immediately dilute acidic/basic samples with neutralizing buffer or cold acetonitrile to stop the reaction.
-
Analysis: Analyze via HPLC. Plot
vs. time to determine the pseudo-first-order rate constant ( ).[2]
Figure 3: Standardized workflow for solubility and stability assessment.[2]
References
-
PubChem. (2025).[3][4] this compound (CID 7020657) - Chemical and Physical Properties.[3] National Library of Medicine. [Link][2]
-
Moorpark College. (n.d.). Experiment 13: Properties of Amines and Amides. (General protocol for amide solubility and hydrolysis testing). [Link]
-
Ma, Y., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.[5] PLOS ONE. (Reference for solvent toxicity and DMSO alternatives in bioassays). [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[6][7][8][9] (Reference for solvent selection logic based on polarity). [Link]
-
Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides.[10][11] University of Regina. (Mechanistic insight into amide bond stability). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. CN102285899B - Method for preparing n-phenylpyrazole-1-carboxamides - Google Patents [patents.google.com]
- 3. This compound | C12H10N2O | CID 7020657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. uregina.ca [uregina.ca]
Methodological & Application
Comprehensive Characterization of N-Phenylpicolinamide: From Synthesis Verification to Purity Profiling
Executive Summary
N-Phenylpicolinamide (CAS: 10354-53-7), also known as N-phenyl-2-pyridinecarboxamide, is a critical bidentate ligand scaffold used extensively in coordination chemistry and medicinal discovery.[1][2][3] Its structural duality—combining an electron-deficient pyridine ring with an electron-rich phenyl ring via an amide linker—makes it a versatile candidate for palladium-catalyzed carbonylation reactions and a pharmacophore for metabotropic glutamate receptor (mGlu4) modulation.
This guide provides a standardized protocol for the synthesis, spectroscopic identification, and purity assessment of this compound. It moves beyond basic data listing to explain the why and how of analytical validation, ensuring reproducibility in drug development and catalytic applications.
Physicochemical Profile
Before initiating wet chemistry, the fundamental properties of the reference standard must be established to define handling and storage protocols.
| Property | Specification | Context for Analysis |
| CAS Registry | 10354-53-7 | Universal identifier for sourcing and regulatory checks.[3] |
| Formula | C₁₂H₁₀N₂O | MW: 198.22 g/mol .[1][3][4][5] Useful for MS ion extraction ( |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or aniline impurities. |
| Melting Point | 74–80 °C | Wide range indicates impurity; sharp range (74–76 °C) confirms purity. |
| LogP (Predicted) | ~1.5 – 2.7 | Moderate lipophilicity; suitable for Reversed-Phase HPLC (C18). |
| pKa | ~11.9 (Amide NH) | Weakly acidic; stable in neutral/acidic mobile phases. |
| Solubility | DMSO, MeOH, CH₂Cl₂, EtOAc | Poor water solubility requires organic diluents for stock solutions. |
Synthesis Protocol: The Acid Chloride Route
While coupling agents (DCC/EDC) are common, the Acid Chloride method is preferred for generating high-purity analytical standards because it avoids urea byproducts that complicate purification.
Reagents:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Solvent: Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Activation: Reflux Picolinic acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain Picolinoyl chloride hydrochloride (solid).
-
Critical Control: Ensure complete removal of SOCl₂ to prevent side reactions with aniline.
-
-
Coupling: Dissolve the acid chloride in anhydrous DCM at 0 °C. Add Aniline and Et₃N dropwise.
-
Workup: Stir at room temperature for 4 hours. Wash the organic layer with:
-
1M HCl (removes unreacted aniline and pyridine traces).
-
Sat. NaHCO₃ (removes unreacted picolinic acid).
-
Brine (drying).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).
Spectroscopic Characterization (The "Fingerprint")
A. Nuclear Magnetic Resonance (NMR)
The
Assignment Logic (Graphviz Diagram)
The following diagram illustrates the logical flow for assigning protons based on electronic environments (deshielding effects).
Caption: Logic flow for
Expected
H NMR Data (400 MHz, DMSO-
):
- 10.50 (s, 1H, NH): Broad singlet, disappears with D₂O shake.
-
8.72 (d,
Hz, 1H, Py-H6): Most downfield aromatic signal due to proximity to Pyridine Nitrogen. -
8.18 (d,
Hz, 1H, Py-H3): Deshielded by the adjacent carbonyl group. - 8.05 (td, 1H, Py-H4): Triplet of doublets.
- 7.78 (d, 2H, Ph-H2,6): Ortho protons on the phenyl ring.
- 7.65 (m, 1H, Py-H5): Often overlaps.
- 7.35 (t, 2H, Ph-H3,5): Meta protons.
- 7.10 (t, 1H, Ph-H4): Para proton.
B. Infrared Spectroscopy (FTIR)
-
Amide I (
): 1650–1690 cm⁻¹ (Strong). The conjugation with the pyridine ring may lower this slightly compared to aliphatic amides. -
Amide II (
): ~1530 cm⁻¹ (Medium/Broad). -
N-H Stretch: 3300–3400 cm⁻¹ (Sharp in dilute solution, broad in solid state due to H-bonding).
-
Pyridine Ring Breathing: ~1580 cm⁻¹.
Chromatographic Purity Assessment (HPLC-UV/MS)
Picolinamides can exhibit peak tailing due to the interaction of the basic pyridine nitrogen with residual silanols on silica columns. The following method mitigates this using a buffered mobile phase.
Method Parameters
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.
-
Why: "End-capped" columns reduce silanol activity, improving peak shape for basic pyridines.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0) or 0.1% Formic Acid (pH 2.7).
-
Note: Low pH (Formic acid) protonates the pyridine (pKa ~5.2), keeping it ionized. High pH (Ammonium Acetate) keeps it neutral. Neutral (pH 7) is often preferred for better retention of the pyridine species.
-
-
Mobile Phase B: Acetonitrile (ACN).[7]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary aromatic absorption) and 270 nm.
-
Temperature: 30 °C.
Troubleshooting Decision Tree
Caption: HPLC Method Development Decision Tree for Pyridine-based Amides.
Structural Insights (X-Ray & Solid State)
While solution data is critical, the solid-state behavior explains solubility and melting point issues.
-
Conformation: The molecule is typically non-planar in the crystal lattice. The dihedral angle between the pyridine and phenyl rings twists to minimize steric hindrance between the amide oxygen and the ortho-hydrogens.
-
H-Bonding: Intermolecular N-H···O hydrogen bonds form chains or dimers, contributing to the high melting point (74–80 °C) relative to non-amide analogs.
-
Implication: Polymorphism is possible. If the melting point deviates significantly (e.g., <70 °C), verify the crystal form or check for solvent inclusion (solvates) using TGA (Thermogravimetric Analysis).
References
-
LookChem. this compound (CAS 10354-53-7) Physical Properties and Safety Data. Retrieved from
-
Hoffman Fine Chemicals. Product Specification: this compound (HFC2670).[4] Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for solvent shift logic). Retrieved from
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Application Note TN-1262. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. (Standard reference for NMR calibration). Retrieved from
Sources
- 1. This compound | C12H10N2O | CID 7020657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Top Online Picks â Exclusive Offers & Quality Items [vstepeasy.edu.vn]
- 5. 10354-53-7 | Picolinic Anilide | Aryls | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. scs.illinois.edu [scs.illinois.edu]
methodology for screening a library of N-Phenylpicolinamide derivatives
Application Note: Hierarchical Screening Methodology for N-Phenylpicolinamide Derivatives Targeting the Mitochondrial Respiratory Complex III
Abstract
This guide outlines a validated screening cascade for This compound derivatives, a chemical class exemplified by Fenpicoxamid (Inatreq™). These compounds function as inhibitors of the Quinone inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III).[1] Unlike strobilurins (Qo inhibitors), picolinamides show no cross-resistance to G143A mutations, making them critical for resistance management in pathogens like Zymoseptoria tritici. This document details the workflow from in silico docking to enzymatic validation and selectivity profiling.
Introduction & Mechanistic Rationale
The Scaffold and Target
N-Phenylpicolinamides are synthetic mimics of the natural product UK-2A (and structurally related to Antimycin A). The core pharmacophore consists of a picolinic acid headgroup linked via an amide bond to a lipophilic phenyl/aryl tail.
-
Target: Cytochrome bc1 complex (Complex III), specifically the Qi ubiquinone-binding site (inner mitochondrial membrane side).
-
Mechanism: These compounds block the reduction of ubiquinone to ubiquinol at the Qi site, disrupting the proton motive force and halting ATP synthesis.
-
Key Interaction: The amide nitrogen or the picoline nitrogen typically forms a critical hydrogen bond or salt bridge with a conserved aspartate residue (e.g., Asp229 in Z. tritici) within the Qi pocket.
The Screening Logic
To efficiently screen a library (N > 1000), we utilize a funnel approach. We prioritize compounds that not only inhibit fungal growth but specifically target the Qi site, distinguishing them from general toxins or Qo inhibitors.
The Screening Cascade (Workflow)
The following diagram illustrates the logical flow of the screening campaign, ensuring resources are focused on high-probability candidates.
Figure 1: The hierarchical screening funnel. Colors indicate distinct experimental phases.
Phase 1: In Silico Prioritization
Before wet-lab testing, virtual screening filters compounds lacking the geometric capacity to bind the Qi pocket.
-
Reference Structure: Use the crystal structure of S. cerevisiae bc1 bound to Antimycin A (PDB: 3CX5) or a homology model of Z. tritici.
-
Docking Constraints:
-
H-Bond Anchor: Constrain the picolinamide headgroup to interact with the conserved Asp229 (or equivalent).
-
Hydrophobic Fit: The N-phenyl tail must fit the hydrophobic groove without steric clash against Gly37 or Leu198 .
-
-
Output: Rank compounds by binding energy (ΔG). Discard the bottom 50%.
Phase 2: Phenotypic Primary Screen (High-Throughput)
This assay measures the ability of the compound to inhibit fungal respiration and growth in a whole-cell context.
Protocol: Zymoseptoria tritici Microtiter Growth Assay
-
Principle: Resazurin (Alamar Blue) reduction or Optical Density (OD600) measurement.
-
Reagents:
-
Yeast Extract Peptone Dextrose (YPD) broth.
-
Z. tritici spore suspension (
spores/mL). -
Controls: Fenpicoxamid (Positive), DMSO (Negative).
-
Step-by-Step Workflow:
-
Dispense: Add 198 µL of spore suspension to 96-well clear-bottom plates.
-
Treat: Add 2 µL of test compound (10 mM DMSO stock) to achieve final concentration of 100 µM (screening dose) or serial dilutions (IC50 determination).
-
Incubate: Shake at 150 rpm, 25°C for 96 hours.
-
Read: Measure OD600 using a microplate reader.
-
Calculate:
Success Criteria: Compounds showing >80% inhibition at 10 µM proceed to Phase 3.
Phase 3: Enzymatic Mechanism Validation (The "Gold Standard")
To confirm the compound targets Complex III (and not an off-target pathway), we isolate mitochondria and measure electron transport chain (ETC) activity directly.
The Pathway Mechanism
Figure 2: Mechanism of Action. The assay measures the reduction of Cytochrome c.[2] Picolinamides block the regeneration of Q at the Qi site.
Protocol: Decylubiquinol-Cytochrome c Reductase Assay
This assay isolates the specific activity of Complex III. We use Decylubiquinol (DBH2) as a synthetic substrate because it is soluble and specific.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM EDTA.[3]
-
Blocker: 10 mM KCN (Blocks Complex IV to prevent Cyt c re-oxidation).
-
Substrate: 50 µM Decylubiquinol (prepare fresh in ethanol).
-
Acceptor: 30 µM Equine Heart Cytochrome c.[3]
-
Enzyme: 2.5 nM Mitochondrial fraction (isolated from Z. tritici or S. cerevisiae).
Procedure:
-
Prepare Mix: In a cuvette or 96-well plate, combine Assay Buffer, KCN, Cytochrome c, and Enzyme.
-
Inhibit: Add test compound (from DMSO stock) and incubate for 5 minutes.
-
Initiate: Start reaction by adding Decylubiquinol .[3]
-
Monitor: Measure absorbance increase at 550 nm (reduction of Cyt c) for 2 minutes.
-
Analysis: Calculate the slope (Rate) in mOD/min.
Data Interpretation:
| Compound Class | Qi Site Activity | Qo Site Activity | Cross-Resistance (G143A) |
|---|---|---|---|
| Picolinamides | Inhibited | Active | No |
| Strobilurins | Active | Inhibited | Yes |
| Antimycin A | Inhibited | Active | No |[2][4]
Phase 4: Selectivity & Safety (ADMET)
Picolinamides must be selective for fungal mitochondria over mammalian mitochondria to ensure environmental and operator safety.
Protocol:
-
Run the Enzymatic Assay (Phase 3) using Bovine Heart Mitochondria instead of fungal mitochondria.
-
Calculate the Selectivity Index (SI) :
Target: An SI > 50 is recommended. If bovine inhibition is high, modify the N-phenyl tail to exploit structural divergences in the Qi pocket between species (e.g., residues near the hydrophobic entrance).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Rate | Non-enzymatic reduction of Cyt c | Ensure Decylubiquinol is not degraded; check pH. |
| No Inhibition (In Vitro) | Poor solubility or cell wall permeability | Check LogP (Target 3.0–4.5); Use enzymatic assay to bypass cell wall. |
| Variable IC50s | DMSO tolerance | Keep final DMSO concentration < 1% in all assays. |
| Blue/Pink shift in Alamar | Contamination or pH shift | Include sterile controls; buffer media with MOPS/HEPES. |
References
-
Owen, W. J., et al. (2017). "Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A." Pest Management Science.
-
Mogi, T., et al. (2022). "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." Biology.
-
Young, D. H., et al. (2018). "Discovery and optimization of the picolinamide fungicide fenpicoxamid." Bioorganic & Medicinal Chemistry.
-
Esser, L., et al. (2004). "Structure of mitochondrial cytochrome bc1 complex." Annual Review of Biophysics.
Sources
- 1. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Deployment of N-Phenylpicolinamide Scaffolds in High-Throughput Screening
This Application Note is designed for drug discovery scientists and HTS managers. It details the strategic deployment, validation, and optimization of the N-Phenylpicolinamide scaffold in high-throughput screening campaigns.
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including TRPV1 ion channels , Kinases (VEGFR2, PIM, Aurora-B) , and fungal Sec14p lipid-transfer proteins. However, its lipophilic nature and potential for promiscuous binding require rigorous assay design. This guide provides a validated workflow for utilizing this scaffold in HTS, distinguishing true biological hits from false positives (aggregators/PAINS), and transitioning into Lead Optimization.
Mechanistic Basis & Chemical Profiling
Understanding the physicochemical properties of this compound is prerequisite to assay development.
Structural Pharmacophore
The scaffold consists of a picolinic acid (pyridine-2-carboxylic acid) fused via an amide bond to an aniline derivative.
-
Bidentate Chelation/H-Bonding: The pyridine nitrogen and the amide oxygen can form a planar 5-membered chelate ring (often with metals or water), or act as a bidentate hydrogen bond acceptor/donor motif in kinase hinge regions.
-
Conformational Lock: An intramolecular hydrogen bond often forms between the amide hydrogen and the pyridine nitrogen, planarizing the molecule and reducing the entropic cost of binding.
-
Lipophilicity: The biaryl nature typically results in a LogP range of 2.0–3.5 , necessitating careful DMSO management to prevent precipitation.
Validated Biological Targets
| Target Class | Mechanism of Action | Key Reference Example |
| TRPV1 Antagonists | Allosteric modulation via the "Head-Neck-Tail" pharmacophore.[1] | SB-782443 (GlaxoSmithKline) [1] |
| Kinase Inhibitors | ATP-competitive inhibition; H-bonding to the hinge region (e.g., Kdr/VEGFR2, PIM). | N-phenylnicotinamides / FD1024 [2, 3] |
| Antifungals | Inhibition of Sec14p (Phosphatidylinositol transfer protein). | Picolinamide-4-thiols [4] |
| Herbicides | Interference with carotenoid biosynthesis (Phytoene desaturase). | N-benzyl-6-methylpicolinamides [5] |
Pharmacophore Visualization
The following diagram illustrates the interaction potential of the scaffold within a generic binding pocket (e.g., Kinase Hinge or TRPV1 allosteric site).
Figure 1: Pharmacophore map detailing the interaction modes of this compound.
HTS Protocol: Screening & Validation
Objective: Identify potent this compound derivatives while eliminating false positives caused by aggregation or solubility limits.
Compound Management & Solubility
-
Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM.
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to minimize tip-based precipitation issues.
-
Critical Threshold: Maintain final assay DMSO concentration < 1.0% (v/v). For picolinamides, solubility often drops continuously in aqueous buffer; ensure immediate mixing upon dispensing.
Primary Screening Workflow (Step-by-Step)
Step 1: Assay Selection
-
Kinase Targets: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence (ADP-Glo) . These are resistant to the autofluorescence sometimes seen with extended conjugated systems.
-
Ion Channels (TRPV1): Use FLIPR (Fluorometric Imaging Plate Reader) Calcium assays.[2]
-
Note: Picolinamides are often antagonists; run in "Antagonist Mode" by pre-incubating compound for 10 min before agonist (e.g., Capsaicin) injection.
-
Step 2: The "Detergent" Counter-Screen
Picolinamides are lipophilic and can form colloidal aggregates that sequester enzymes, leading to false positives.
-
Protocol: Run the primary assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .
-
Logic: If IC50 shifts significantly (>10-fold) with detergent, the hit is likely an aggregator (False Positive). True binders will retain potency.
Step 3: Orthogonal Validation
Verify hits using a biophysical method that detects binding mass or thermal shift, not just activity.
-
TSA (Thermal Shift Assay): Picolinamides typically induce a distinct Tm shift (>2°C) due to the rigidification of the protein-ligand complex.
-
SPR (Surface Plasmon Resonance): Essential for determining residence time, a key driver for efficacy in this scaffold class.
HTS Decision Tree
Use this logic flow to triage hits.
Figure 2: Triage workflow for validating Picolinamide hits.
SAR Optimization Strategy
Once a validated hit is identified, optimization focuses on the "Head" (Pyridine) and "Tail" (Phenyl) regions.
-
Pyridine Ring (Head):
-
Modulation: Substitution at the C6 position is critical.
-
Effect: Introducing small alkyl groups (Methyl, Ethyl) at C6 often improves hydrophobic packing and can induce a twist that improves selectivity for certain kinases (e.g., Aurora-B) [4].
-
-
Amide Linker (Neck):
-
Rigidification: Methylation of the amide nitrogen usually abolishes activity if the H-bond donor is required (common in Kinases). However, in TRPV1 antagonists, this region tolerates modification if it maintains the overall dipole orientation.
-
-
Phenyl Ring (Tail):
-
Electronic Tuning: Add electron-withdrawing groups (F, Cl, CF3) to the phenyl ring. This modulates the acidity of the amide proton and improves metabolic stability.
-
Example: In TRPV1 antagonists, a 4-t-butyl or 3-trifluoromethyl/4-chloro substitution pattern is often optimal for potency [1].
-
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Steep Hill Slopes (>2.0) | Compound aggregation or precipitation at high concentrations. | Repeat assay with 0.01% Triton X-100; inspect wells for precipitate. |
| Fluorescence Interference | Compound autofluorescence (rare for simple picolinamides, common if highly conjugated). | Switch to Red-shifted dyes or Luminescence assays. |
| Low Solubility | High planarity leading to crystal packing. | Introduce sp3 centers (e.g., morpholine solubilizing tails) on the phenyl ring. |
References
-
GlaxoSmithKline. (2009). Optimization of 6-phenylnicotinamide derivatives as antagonists of TRPV1.[3] Bioorg Med Chem Lett.
-
National Institutes of Health (NIH). (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed.
-
FD1024 Study. (2023). Discovery of a high potent PIM kinase inhibitor... based on N-pyridinyl amide scaffold.[4] PubMed.
-
University of Tübingen. (2018). Target Identification and Mechanism of Action of Picolinamide... with Antifungal Properties.[5][6] PubMed.
-
Society of Chemical Industry. (2024).[7] Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides.[7] PubMed.
Sources
- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common N-Phenylpicolinamide synthesis problems
This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It bypasses generic advice to focus on the specific electronic and chelating anomalies of the picolinamide scaffold.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Purification, and Characterization Scope: Picolinic Acid Derivatives + Aniline Derivatives[1]
Executive Summary: The Picolinamide Paradox
Synthesizing N-phenylpicolinamides appears deceptively simple—a standard amide coupling. However, the pyridine nitrogen at the 2-position creates a "bidentate trap." It acts as an internal base, a chelator for coupling reagents, and an activator for nucleophilic attack on the ring itself.[1]
Successful synthesis requires navigating three specific failure modes:
-
Ring Chlorination: The "One-Pot" thionyl chloride route often yields 4-chloropicolinamides.[2][3]
-
Rotameric Broadening: NMR signals often vanish or broaden due to restricted rotation, mimicking "polymerization."[1]
-
Trace Metal Retention: The product is a ligand; it will scavenge metals from catalysts, poisoning downstream biological assays.[1]
Module 1: Reaction Setup & Reagent Selection
Decision Matrix: Which Route?
Do not default to EDC/NHS. The pyridine nitrogen interferes with standard carbodiimide mechanisms by trapping the active ester or coordinating with the urea byproduct.
| Scenario | Recommended Route | Why? |
| Standard Aniline | HATU / DIPEA | HATU suppresses N-oxide formation and overcomes the lower electrophilicity of the picolinic acid. |
| Electron-Deficient Aniline (e.g., -CF3, -F) | Acid Chloride (Isolated) | Weak nucleophiles require the high reactivity of an acid chloride.[1] Do not use in-situ generation (see below). |
| Large Scale (>100g) | Mixed Anhydride (IBCF) | Isobutyl chloroformate avoids the cost of HATU and the instability of the acid chloride. |
| Acid-Sensitive Groups | T3P (Propylphosphonic Anhydride) | Low toxicity, easy workup (water soluble), mild conditions.[1] |
DOT Visualization: Route Selection Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronics and reaction scale.
Module 2: Troubleshooting Specific Failure Modes
Issue 1: The "Mystery Impurity" (Ring Chlorination)
Symptom: You used Thionyl Chloride (
-
Do not reflux picolinic acid in neat
for extended periods. -
Use Oxalyl Chloride/DMF (catalytic) in DCM at 0°C instead of refluxing thionyl chloride.
-
Scavenge Acid: If you must use
, add toluene and evaporate to dryness twice to remove all excess reagent and HCl before adding the aniline.[1]
Issue 2: "Missing" Signals in NMR (Rotamers)
Symptom: The proton NMR shows broad, "hump-like" baselines or missing amide protons. You suspect polymerization. Diagnosis: Cis/Trans Amide Rotamerism. Picolinamides exist in equilibrium between cis and trans conformations (relative to the amide bond). The pyridine nitrogen and the amide carbonyl oxygen experience dipole repulsion, while the N-H can hydrogen bond to the pyridine N. This slows rotation on the NMR timescale. Verification Protocol:
-
Run VT-NMR (Variable Temperature): Heat the sample to 50°C or 60°C in DMSO-d6.
-
Result: The broad humps will coalesce into sharp, defined peaks as the rotation rate increases.[1] This confirms the product is pure but rotameric.
Issue 3: Low Yield with EDC/HOBt
Symptom: Starting material remains despite overnight stirring.
Diagnosis: N-Acylurea Formation / Chelation.
The pyridine nitrogen is basic (
-
Dissolve Picolinic Acid (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Note: The solution usually turns yellow/orange.
-
Stir for 10 minutes to form the activated ester (At-ester).
-
Add Aniline (1.1 eq).
-
Stir at RT for 2-4 hours.
-
Quench: Dilute with saturated
(aq). The product often precipitates.
Module 3: Purification & Metal Scavenging
Picolinamides are excellent ligands. If you used a Pd-catalyzed reaction to build the aniline or picolinic acid precursor, your final amide likely contains trapped Palladium.[1]
Purification Strategy Table
| Contaminant | Removal Strategy | Protocol Details |
| Unreacted Aniline | Acidic Wash (Careful) | Wash organic layer with 1M HCl. Caution: Picolinamides can be protonated. Keep pH > 2 to avoid extracting product into water.[1] |
| Palladium (Pd) | Thiourea / Silica | Stir crude product with "SiliaMetS® Thiol" or activated charcoal in refluxing EtOH for 1 hour, then filter.[1] |
| Copper (Cu) | EDTA Wash | Wash organic phase with 0.1M aqueous EDTA (pH 8).[1] The aqueous layer will turn blue (Cu-EDTA complex). |
| Co-eluting Impurities | Crystallization | Picolinamides crystallize well from EtOH/Water or EtOAc/Heptane.[1] Avoid column chromatography if possible. |
DOT Visualization: Workup Flow
Caption: Logical flow for workup procedures to target specific impurities (anilines vs. metals).
Module 4: Frequently Asked Questions (FAQ)
Q: Why is my product soluble in water during workup? A: You likely acidified the aqueous layer too much. The pyridine nitrogen protonates around pH 4-5. If you wash with strong HCl, the picolinamide becomes a cationic salt and moves to the aqueous phase.[1] Correction: Use Citric Acid (10%) or dilute HCl, ensuring the pH stays above 3-4.
Q: Can I use the Mixed Anhydride method (Ethyl Chloroformate)? A: Proceed with caution. Picolinic acid mixed anhydrides are prone to decarboxylation if heated. Furthermore, the pyridine nitrogen can attack the mixed anhydride intramolecularly.[1] If you must use this route, keep the temperature strictly at -15°C during activation and addition.[1]
Q: My LCMS shows a peak at M+16. Is it the N-oxide? A: Yes. If you used a peracid or harsh oxidation conditions upstream, or if your coupling reaction sat in air/light for weeks, the pyridine nitrogen can oxidize.[1] N-oxides are much more polar; remove them via silica chromatography (DCM:MeOH 95:5).
References
-
Reaction of Picolinic Acid with Thionyl Chloride (Ring Chlorination)
-
HATU vs.
-
Picolinamide as a Directing Group (Metal Chelation)
-
General Amide Coupling Best Practices
Sources
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
Technical Support Center: N-Phenylpicolinamide Synthesis
Welcome to the technical support center for the synthesis of N-Phenylpicolinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve the coupling of a picolinic acid derivative with aniline. The main approaches are:
-
Direct Amide Coupling: This involves reacting picolinic acid directly with aniline using a coupling agent.
-
Acyl Chloride Formation: Picolinic acid is first converted to picolinoyl chloride, which is then reacted with aniline. This is often a high-yielding method but requires careful handling of the reactive acyl chloride.
Q2: Which coupling agents are most effective for this synthesis?
A2: A variety of coupling reagents can be used for the direct amidation of picolinic acid.[1] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to minimize side reactions and racemization.[1][2] Phosphonium and aminium reagents such as BOP, PyBOP, and HATU are also highly effective, known for high coupling rates and fewer side reactions.[1][2]
Q3: What is the role of a base in the synthesis of this compound?
A3: A base is crucial for neutralizing acidic byproducts formed during the reaction. In methods involving acyl chlorides, a base like pyridine or triethylamine is essential to scavenge the generated HCl.[3] This prevents the protonation of the aniline nucleophile, which would render it unreactive and significantly lower the yield.[3] In coupling reactions, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (picolinic acid and aniline), you can observe the consumption of reactants and the formation of the this compound product.[6][7][8] A cospot, where the reaction mixture and starting material are spotted in the same lane, is useful to confirm if a spot in the reaction mixture corresponds to a starting material, especially if the product and reactant have similar Rf values.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or No Product Yield | Incomplete Reaction: The starting materials may not have fully reacted. | Verify Reagent Quality: Ensure starting materials are pure and dry. Moisture can hydrolyze reactive intermediates. Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[4][9] Increasing the temperature may accelerate the reaction, but be cautious of potential side reactions or product degradation.[9][10] Check Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of one reactant may be beneficial in some cases. |
| Ineffective Coupling Agent: The chosen coupling agent may not be suitable or may have degraded. | Select an Appropriate Coupling Agent: For sterically hindered or electronically deactivated starting materials, more powerful coupling agents like HATU may be necessary.[2] Use Fresh Reagents: Coupling agents can be sensitive to moisture and degrade over time. Use freshly opened or properly stored reagents. | |
| Protonation of Aniline: If an acidic byproduct is not neutralized, the aniline will be protonated and become non-nucleophilic. | Ensure Adequate Base: Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA) to neutralize any acid generated during the reaction.[3] | |
| Formation of Multiple Side Products | Side Reaction with Thionyl Chloride: When preparing the acyl chloride with thionyl chloride, chlorination of the pyridine ring can occur, leading to chlorinated this compound byproducts.[11][12] | Use Alternative Acylating Agent: Consider using oxalyl chloride with a catalytic amount of DMF, which is often a milder method for forming acyl chlorides. Control Reaction Conditions: Running the reaction with thionyl chloride at lower temperatures may help to minimize ring chlorination. |
| Di-acylation: Although less common with aniline, if a diamine were used, di-acylation could be a significant side reaction. | Control Stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent.[9] Slow Addition: Add the acylating agent dropwise to the amine solution at a low temperature to control the reaction rate and favor mono-acylation.[9] | |
| Difficulty in Product Purification | Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. | Recrystallization: This is often an effective method for purifying solid products.[13] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent pairs for amides include ethanol/water, hexane/ethyl acetate, and methanol/chloroform.[14][15] Optimize Chromatography: If column chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel). |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | Optimize Extraction: Ensure the correct pH of the aqueous layer to minimize the solubility of the amide. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
Detailed Experimental Protocols
Protocol 1: Standard Synthesis via Acyl Chloride
This protocol details the synthesis of this compound from picolinic acid by first converting it to the acyl chloride.
Step 1: Formation of Picolinoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting picolinoyl chloride is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in the same anhydrous solvent.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the picolinoyl chloride solution to the aniline solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Synthesis using a Coupling Agent (HATU)
This protocol describes a direct coupling method which often provides high yields with fewer side products.
-
To a round-bottom flask under an inert atmosphere, add picolinic acid (1.0 eq), aniline (1.0 eq), and HATU (1.1 eq).
-
Dissolve the solids in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Acyl Chloride | Picolinic acid, Thionyl chloride, Aniline, Triethylamine | 70-90% | High reactivity, often high yielding. | Harsh reagents, potential for side reactions (e.g., chlorination).[11][12] |
| Coupling Agent (HATU) | Picolinic acid, Aniline, HATU, DIPEA | 80-95% | Mild conditions, high efficiency, fewer side products.[2] | Higher cost of reagents. |
| Coupling Agent (EDC/HOBt) | Picolinic acid, Aniline, EDC, HOBt | 60-85% | Readily available and cost-effective reagents. | Can have lower yields with challenging substrates, potential for side reactions.[2] |
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for amide bond formation using a coupling agent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Reddit. (2021). amide coupling help : r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
-
UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Chalmers ODR. (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
ChemistryViews. (2018). Finding Optimal Reaction Conditions. Retrieved from [Link]
-
PubMed. (1996). Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]
-
PMC. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Retrieved from [Link]
-
ResearchGate. (2012). Crystallization and Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
- Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: N-Phenylpicolinamide Derivatization & Optimization
Subject: Optimization of Reaction Conditions for N-Phenylpicolinamide Synthesis and Downstream C-H Functionalization. Document ID: TSC-2024-PIC-OPT Applicable For: Medicinal Chemists, Process Development Scientists.
Introduction: The Dual Role of the Scaffold
This compound is not merely a target molecule; in modern drug discovery, it frequently serves as a privileged bidentate directing group (DG) . Its ability to chelate transition metals (Pd, Ni, Co) allows for the regioselective functionalization of the attached phenyl ring at the ortho position.
This guide addresses two distinct phases of experimentation:
-
Phase 1: Efficient synthesis of the this compound scaffold.
-
Phase 2: Using the scaffold to direct downstream C-H activation (Derivatization).
Module 1: Synthesis of the Scaffold
Before derivatization, you must ensure a high-purity scaffold. Impurities here (especially residual amines or acids) will poison the catalysts used in Phase 2.
Standard Protocol: HATU-Mediated Coupling
Recommended for small-scale (mg to g) synthesis where purity is paramount.
Reagents:
-
Picolinic acid (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Workflow Diagram (DOT):
Caption: Step-by-step workflow for HATU-mediated amide coupling. Note the specific wash steps to remove coupling byproducts.
Troubleshooting & FAQs (Synthesis)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Steric hindrance on the aniline. | Switch to Acid Chloride Method : Convert picolinic acid to picolinoyl chloride using SOCl₂ (reflux, 2h), then react with aniline/Et₃N in DCM. |
| Product stuck in Aqueous Phase | Picolinamide is amphoteric (pyridine nitrogen). | Do not use strong acid (pH < 2) during workup. The pyridine ring will protonate and become water-soluble. Keep workup pH ~5-7. |
| "Jelly-like" Emulsion | HATU byproducts (tetramethylurea). | Wash organic layer extensively with water (3x) before brine. Use a small amount of MeOH to break emulsions. |
Module 2: Downstream Derivatization (C-H Activation)
This is the critical optimization phase. The picolinamide group directs a metal catalyst to the ortho position of the phenyl ring.
Core Mechanism: Chelation-Assisted C-H Activation
The reaction relies on the formation of a stable 5-membered metallacycle. The nitrogen of the pyridine and the nitrogen of the amide (after deprotonation) coordinate to the metal.
Mechanistic Pathway (DOT):
Caption: The catalytic cycle for picolinamide-directed C-H functionalization. The 5-membered palladacycle (yellow node) is the critical intermediate.
Optimized Protocols (Daugulis Conditions)
Protocol A: Ortho-Arylation (Suzuki-Type)
Use this to attach aryl groups.
-
Catalyst: Pd(OAc)₂ (5-10 mol%)[1]
-
Oxidant/Promoter: AgOAc (1.0 - 2.0 equiv) — Essential for turnover.
-
Coupling Partner: Aryl Iodide (Ar-I)[2]
-
Solvent: Trifluoroethanol (TFE) or t-Amyl Alcohol.
-
Temperature: 110°C - 130°C.
Protocol B: Ortho-Alkylation
Use this to attach alkyl chains.
-
Catalyst: Pd(OAc)₂ (10 mol%) or Ni(cod)₂ systems.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Coupling Partner: Alkyl Bromide/Iodide.
-
Solvent: Toluene or Dioxane.
Troubleshooting & FAQs (Derivatization)
Q: The reaction turns black immediately and stalls. What happened?
-
Diagnosis: "Pd Black" formation. The active Pd species aggregated into inactive metal clusters.
-
Fix:
-
Check Solvent: Ensure the solvent is rigorously dry. Water promotes catalyst decomposition.
-
Stabilization: Add a ligand? No. Picolinamide is the ligand.[3] Adding phosphines often inhibits the reaction by competing for the metal.
-
Oxidant: Ensure AgOAc is fresh. Silver salts act as a halide scavenger and re-oxidant.
-
Q: I see mostly starting material and <5% product.
-
Diagnosis: Failure to form the palladacycle.
-
Fix:
-
Temperature: These reactions have a high activation energy. If you are at 80°C, increase to 110°C or 130°C.
-
Base: The amide proton must be removed for effective coordination. Ensure your base (e.g., Ag₂CO₃ or added K₂CO₃) is dry and finely ground.
-
Q: I am getting di-substitution (both ortho positions reacted).
-
Diagnosis: The product is more reactive than the starting material, or you have excess reagent.[4]
-
Fix:
-
Stoichiometry: Reduce the coupling partner (Ar-I) to 0.8 - 0.9 equivalents relative to the picolinamide.
-
Sterics: Introduce a blocking group on one ortho position if possible, or accept the mixture and separate via chromatography.
-
Module 3: Post-Reaction & Purification
Removing the Directing Group
Once the C-H functionalization is complete, the picolinamide auxiliary is often no longer needed.
-
Method: Hydrolysis is difficult. Use Reductive Cleavage .
-
Reagents: Zn powder / HCl (aq) / THF.
-
Result: Cleaves the amide bond, returning the free aniline derivative.
Metal Scavenging
Pd residues are toxic and must be removed for biological testing.
-
Protocol: Dissolve crude product in THF/MeOH. Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) (4-5 equiv relative to Pd). Stir 4 hours at 40°C. Filter.
-
Limit: Residual Pd should be < 5 ppm.
References
-
Daugulis, O. et al. "Palladium-Catalyzed Anilide ortho-Arylation with C-H Bond Activation." Journal of the American Chemical Society, 2005.
-
Dixon, D. J. et al. "Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines."[1] Chemical Communications, 2015.[1]
-
Maiti, D. et al. "Picolinamide-Assisted ortho-C–H Arylation of Benzylamines." The Journal of Organic Chemistry, 2018.
-
Daugulis, O. et al. "Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." Organic Letters, 2019.
-
Sigma-Aldrich Technical Guides. "Metal Scavengers - Application Guide."
Sources
Technical Support Center: Purification of N-Phenylpicolinamide Analogs
Welcome to the technical support center for the purification of N-Phenylpicolinamide and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials from this important class of compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust, validated purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the purification of this compound analogs.
Q1: What are the primary structural features of this compound analogs that make them challenging to purify?
A1: The main difficulty arises from the combination of three key functional groups:
-
The Pyridine Ring: The basic nitrogen atom (pKa typically 5-6) is a strong hydrogen bond acceptor and can interact strongly with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel.[1] This interaction is a primary cause of peak tailing in normal-phase chromatography.[1][2][3][4]
-
The Amide Linkage: The amide bond provides a rigid, planar structure and possesses both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to aggregation in certain solvents and contributes to the molecule's moderate to high polarity.
-
The Phenyl Ring: This bulky, hydrophobic group, along with other potential substituents, influences the overall solubility and crystalline nature of the molecule. The balance between the polar pyridine/amide portion and the non-polar aryl portion dictates the solubility profile.
These features combined can lead to compounds that streak on silica, are difficult to crystallize, and may chelate residual metals from synthesis.
Q2: My compound looks like a single spot on a TLC plate, but NMR analysis shows it's only 90% pure. What could be the issue?
A2: This is a common scenario. Several factors could be at play:
-
Co-elution: The impurity may have a very similar polarity and retention factor (Rf) to your product in the specific TLC solvent system you used. Closely related structural analogs or isomers are frequent culprits.
-
Invisible Impurities: The impurity might not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with a more general reagent (like potassium permanganate or vanillin) can often reveal these hidden spots.
-
On-Plate Degradation vs. Solution Stability: Your compound might be stable on the short timescale of a TLC run but could be degrading slowly in the NMR solvent (e.g., hydrolysis in wet DMSO-d6) or during workup and concentration.
-
Residual Solvents: The "impurity" detected by NMR might be residual solvent from the purification (e.g., ethyl acetate, dichloromethane) that is not visible on TLC.
-
Rotational Isomers (Rotamers): The amide bond (C-N) can have restricted rotation, leading to the presence of two distinct isomers at room temperature. This can sometimes manifest as two sets of peaks in the NMR spectrum for a single, pure compound. Warming the NMR tube often causes these peaks to coalesce.
Q3: What is a reliable first-pass purification strategy for a newly synthesized this compound analog?
A3: A multi-step approach is recommended:
-
Aqueous Workup: Start with a liquid-liquid extraction. Use a standard organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted picolinic acid starting material. Follow this with a brine wash to remove bulk water. Avoid strong acid washes unless you are certain your product is stable and you need to remove basic impurities, as protonating the pyridine ring can sometimes increase aqueous solubility and lead to product loss.[5]
-
Initial Isolation: After drying and concentrating the organic layer, assess the crude material. If it is a solid, a simple trituration or slurry with a solvent like diethyl ether or cold ethyl acetate can often remove non-polar impurities and provide a significantly purer solid.
-
Chromatography Assessment: Run TLC plates in a few standard solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Crucially, add 0.5-1% triethylamine (TEA) to the eluent to see if it improves the spot shape and reduces streaking.[1][2] This will inform you if flash chromatography is a viable next step.
-
Crystallization Screening: If chromatography seems challenging, take a small amount of the crude material and perform a quick solvent screen for recrystallization.[6][7]
This systematic approach allows you to choose the most effective definitive purification method without wasting large amounts of material.
Section 2: Troubleshooting Guide by Technique
This section provides in-depth, cause-and-effect troubleshooting for specific purification methods.
Column Chromatography
Problem: My compound is showing severe peak tailing or streaking on the silica gel column, leading to poor separation and mixed fractions.
-
Underlying Cause: The basic nitrogen on the pyridine ring is interacting strongly and non-ideally with acidic silanol groups on the silica surface.[1][2][3] This secondary interaction mechanism, in addition to the desired partitioning, causes a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[4][8]
-
Solutions & The Science Behind Them:
-
Add a Competing Base: Incorporate a small amount of a basic additive like triethylamine (TEA) or pyridine (0.1 - 2% v/v) into your eluent.[1][2]
-
Why it works: These additives are small, strong bases that preferentially bind to the active silanol sites on the silica. They effectively "shield" your this compound analog from these sites, ensuring that retention is governed primarily by polarity-based partitioning, which results in more symmetric (Gaussian) peaks.[2][3]
-
-
Use a Buffered Mobile Phase: For more precise control, especially in HPLC, using a mobile phase buffered at a low pH (e.g., 2.5-3.0 with a phosphate or formate buffer) can improve peak shape.[1]
-
Why it works: At low pH, the silanol groups are protonated and thus less likely to interact with the (now also protonated) basic analyte through ion-exchange mechanisms. This requires columns stable at low pH.[1]
-
-
Switch the Stationary Phase: If mobile phase additives are ineffective or undesirable, change your stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase (C18): In reversed-phase chromatography, the primary interaction is hydrophobic. This avoids the silanol issue entirely. You would elute with a polar mobile phase like water/acetonitrile or water/methanol, often with additives like formic acid or ammonium formate to aid peak shape and ionization for mass spectrometry.[3]
-
Chemically-Treated Silica: Consider using "end-capped" silica gel, where many of the free silanol groups have been deactivated by reacting them with a silylating agent.
-
-
Visualization: Troubleshooting Peak Tailing
Caption: A troubleshooting workflow for diagnosing and solving peak tailing.
Problem: I have very low recovery of my compound from the silica gel column.
-
Underlying Cause: The compound may be irreversibly adsorbing to the stationary phase or degrading during the purification process.
-
Irreversible Adsorption: Highly polar analogs or those with multiple basic sites can bind so strongly to silica that the eluent is not powerful enough to wash them off the column.
-
Degradation: The acidic surface of silica gel can catalyze the hydrolysis of sensitive functional groups, especially during long purification runs.
-
-
Solutions & The Science Behind Them:
-
Deactivate the Silica: Before loading your compound, flush the column with your starting eluent containing 1% TEA. This pre-treats the active sites.
-
Increase Eluent Polarity: A steep gradient to a highly polar solvent system (e.g., 10-20% Methanol in DCM) may be necessary to elute the compound. Adding a few percent of acetic or formic acid to this polar eluent can sometimes help by protonating the compound and disrupting the silica interaction, though this can also increase tailing.
-
Perform a "2D TLC" Test: Before running a column, spot your compound on a TLC plate, develop it, dry it completely, turn it 90 degrees, and develop it again in the same solvent. If new spots appear off the diagonal, it's a clear indication that your compound is degrading on the silica.[1] In this case, avoid silica gel entirely.
-
Work Quickly: Minimize the time the compound spends on the column. Use a faster flow rate and collect fractions rapidly.
-
Recrystallization
Problem: My compound "oils out" of the solution instead of forming crystals.
-
Underlying Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the concentration of impurities is preventing proper crystal lattice formation (impurity-induced melting point depression). Oiling out is common for compounds that are not perfectly pure.[7]
-
Solutions & The Science Behind Them:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[9] Allow the solution to cool to room temperature on the benchtop, then transfer it to a Dewar flask with warm water for even slower cooling before moving to a refrigerator.
-
Reduce the Initial Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Change the Solvent System: The chosen solvent may be too "good" a solvent. Try a binary solvent system. Dissolve the compound in a minimum amount of a good, high-boiling solvent (e.g., ethanol, acetone) and then add a poorer, lower-boiling "anti-solvent" (e.g., hexane, water) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, clarify by adding a drop or two of the good solvent and cool slowly.[5][9]
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[9]
-
Impurity Removal
Problem: How do I remove residual palladium catalyst from my product after a cross-coupling reaction?
-
Underlying Cause: this compound analogs, with their pyridine and amine/amide nitrogens, can act as strong ligands and form stable, soluble complexes with palladium.[10] This prevents the metal from simply precipitating or being removed by filtration, and it can often co-elute with the product during chromatography. Regulatory bodies have very strict limits on residual palladium in active pharmaceutical ingredients (APIs).[11]
-
Solutions & The Science Behind Them:
-
Use a Scavenger Resin: This is often the most effective method. Scavenger resins are solid supports (like silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols (e.g., Si-Thiol) or triaminetetraacetic acid (TMT).[10][12]
-
How it works: You stir your crude product solution with a small amount of the scavenger resin. The scavenger's functional groups outcompete your product for binding to the palladium. The resin, now with the palladium bound to it, is then easily removed by simple filtration.
-
-
Activated Carbon Treatment: Stirring the solution with activated carbon (charcoal) can effectively adsorb palladium.[10]
-
Thiol-based Complexation/Extraction: Adding a soluble thiol-containing molecule like N-acetylcysteine can complex the palladium, and this new complex may be easier to remove.[13][14]
-
Crystallization: In some cases, a well-chosen crystallization can "reject" the palladium impurity from the crystal lattice, leaving it behind in the mother liquor. This is highly system-dependent.[12]
-
| Method | Pros | Cons | Typical Use Case |
| Scavenger Resins | High selectivity, high efficiency, simple filtration removal. | Higher cost. | When very low Pd levels (<10 ppm) are required for APIs. |
| Activated Carbon | Low cost, readily available. | Non-selective (can adsorb product), fine particles can be hard to filter.[10] | Crude, early-stage clean-up or when cost is a primary concern. |
| Crystallization | Can provide very high purity in one step. | Not always effective for Pd removal; can concentrate impurities if they co-crystallize. | When the product is a highly crystalline solid. |
| N-Acetylcysteine | Inexpensive soluble scavenger. | Requires subsequent removal of the cysteine-Pd complex. | When solid scavengers are not practical. |
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Triethylamine-Modified Eluent
This protocol is designed for purifying a moderately polar this compound analog that exhibits peak tailing on silica.
-
TLC Analysis:
-
Prepare a stock solution of your crude material (~10 mg/mL) in dichloromethane or ethyl acetate.
-
On a TLC plate, spot your material and develop it in a Hexane/Ethyl Acetate (EtOAc) solvent system (e.g., 70:30).
-
On a separate plate, use the same solvent system but add 1% TEA to the developing chamber (e.g., 10 mL of 70:30 Hex/EtOAc + 100 µL of TEA).
-
Compare the spot shapes. If the spot is less "comet-like" and has a higher Rf in the TEA-modified system, this method is promising. Adjust the Hex/EtOAc ratio to achieve an Rf of ~0.2-0.3.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample mass to silica mass).
-
Prepare your eluent. If your optimal TLC solvent was 70:30 Hex/EtOAc with 1% TEA, prepare a bulk volume of this (e.g., 1 L).
-
Pack the column using the "slurry" method with the prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (~1-2 times the mass of your crude product).
-
Add your dissolved product to the silica and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution than loading the sample as a solution.
-
Carefully add the silica-adsorbed sample to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your TEA-modified solvent. Maintain a constant flow rate.
-
Collect fractions systematically. Monitor the elution process by TLC, spotting every few fractions on the same plate to track the separation.
-
Combine the fractions that contain your pure product.
-
-
Work-up:
-
Evaporate the solvent from the combined pure fractions.
-
Important: The final product will contain residual TEA. To remove it, dissolve the product in a solvent like dichloromethane, wash it once with water, then with brine, dry over Na₂SO₄, filter, and concentrate. For very high purity, re-evaporation from a solvent like toluene can help azeotropically remove the last traces of TEA.
-
References
-
Waters Corporation. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [YouTube]. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (n.d.). Acetylcysteine. [Link]
-
American Chemical Society Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2021). How to remove pyridine when I use it as solvent?[Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of N-Phenylpicolinamide
Welcome to the technical support center for optimizing the central nervous system (CNS) penetration of N-Phenylpicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on this chemical scaffold. Here, we move beyond theoretical knowledge to provide actionable troubleshooting guides and frequently asked questions (FAQs) based on established principles and recent findings in medicinal chemistry and neuropharmacology. Our goal is to equip you with the rationale and methodologies to overcome the formidable challenge of the blood-brain barrier (BBB).
Section 1: Understanding the Challenge: The Blood-Brain Barrier and this compound
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] For a therapeutic agent like this compound to be effective for CNS disorders, it must efficiently cross this barrier.
FAQ 1: What are the primary physicochemical properties of this compound that likely hinder its BBB permeability?
Based on general principles of small molecule drug design for CNS penetration, several properties of the this compound scaffold may present challenges:
-
Molecular Weight: While specific values vary with substitution, the core structure is of a size that requires careful modification to stay within the optimal range for passive diffusion across the BBB, generally considered to be under 400-500 Daltons.[2][3]
-
Lipophilicity (LogP): A delicate balance is required. While increased lipophilicity can enhance membrane traversal, excessively high LogP values can lead to issues like poor solubility, increased plasma protein binding, and sequestration in lipid-rich tissues, paradoxically reducing brain availability.[4][5]
-
Polar Surface Area (PSA): The amide bond and pyridine nitrogen in the this compound core contribute to its polar surface area. A high PSA is generally detrimental to BBB permeability as it increases the energy required for the molecule to desolvate and enter the lipophilic endothelial cell membrane.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a key factor.[3] The amide group, in particular, can participate in hydrogen bonding with the aqueous environment, which must be disrupted for membrane crossing.
-
Efflux Transporter Recognition: The this compound scaffold could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][6] These transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream, significantly limiting CNS exposure.[7]
Diagram: The Blood-Brain Barrier
Caption: Simplified diagram of the blood-brain barrier illustrating potential hurdles for this compound.
Section 2: Troubleshooting & Optimization Strategies
This section provides a series of troubleshooting guides in a Q&A format to address common experimental hurdles and guide your optimization efforts.
Chemical Modification Approaches
FAQ 2: My this compound analog shows poor in vitro permeability. How can I systematically modify the structure to improve this?
Low in vitro permeability, often assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based Transwell assays, typically points to suboptimal physicochemical properties for passive diffusion.[8][9] A systematic approach to structural modification is crucial.
Troubleshooting Workflow:
-
Analyze Physicochemical Parameters: Before synthesizing new analogs, perform in silico predictions for key parameters like LogP, PSA, molecular weight, and the number of hydrogen bond donors/acceptors. This allows for a more rational design of your next generation of compounds.[10]
-
Modulate Lipophilicity:
-
Rationale: Increasing lipophilicity is a common first step to enhance passive diffusion.[11] However, this must be done judiciously to avoid the pitfalls of excessive lipophilicity.
-
Actionable Steps:
-
Introduce small, lipophilic groups such as methyl, ethyl, or halogen atoms (F, Cl) onto the phenyl or picolinamide rings.
-
Consider bioisosteric replacements of polar groups with less polar ones. For example, could the amide be replaced with a less polar linker, provided the pharmacophore is maintained?
-
-
-
Reduce Polar Surface Area and Hydrogen Bonding:
-
Rationale: Minimizing PSA and hydrogen bonding capacity can significantly lower the desolvation penalty for membrane entry.[2]
-
Actionable Steps:
-
Introduce intramolecular hydrogen bonds to "mask" polar groups.
-
Strategically replace hydrogen bond donors (like N-H) with non-donating groups (e.g., N-CH3), if tolerated by the target receptor.
-
A recent study on this compound derivatives identified a dideuteriumfluoromethoxy modified compound as having enhanced affinity and improved permeability.[12]
-
-
Table 1: Guiding Principles for Chemical Modification
| Parameter | Guideline for CNS Penetration | Potential Modification Strategy for this compound |
| Molecular Weight | < 400-500 Da[13] | Use smaller substituents (e.g., F, CH3 vs. larger groups). |
| LogP | 1.5 - 2.7 is often optimal[14] | Add small alkyl or halogen groups. |
| Polar Surface Area | < 70-90 Ų | Mask polar groups with intramolecular H-bonds or methylation. |
| H-Bond Donors | ≤ 3[13] | N-methylation of the amide. |
| H-Bond Acceptors | ≤ 7[13] | Consider bioisosteric replacements for the pyridine nitrogen or amide carbonyl. |
FAQ 3: My compound has good lipophilicity but still shows poor brain penetration in vivo. What's the likely cause and how do I test for it?
A common reason for this discrepancy is that the compound is a substrate for active efflux transporters at the BBB, most notably P-glycoprotein (P-gp).[1][15]
Troubleshooting Workflow:
-
In Vitro Efflux Ratio Assay:
-
Rationale: This is the gold standard for identifying P-gp substrates. The assay measures the permeability of your compound across a cell monolayer (e.g., MDCK-MDR1 cells which overexpress P-gp) in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Interpretation: A B-A/A-B permeability ratio (Efflux Ratio) significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.
-
-
In Vivo Pharmacokinetic Studies with a P-gp Inhibitor:
-
Rationale: Co-administration of your compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in animal models can confirm the role of P-gp in limiting its brain exposure.
-
Interpretation: A significant increase in the brain-to-plasma concentration ratio of your compound in the presence of the inhibitor confirms P-gp mediated efflux.
-
Formulation & Delivery Strategies
FAQ 4: Chemical modification is compromising the activity of my compound. What are some alternative strategies to improve its BBB permeability?
When further chemical modifications are not feasible, formulation-based approaches can be employed to "shuttle" the active molecule across the BBB.
Potential Strategies:
-
Prodrugs:
-
Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[16][17][18] For CNS delivery, a common strategy is to attach a lipophilic moiety to the parent drug, increasing its ability to cross the BBB.[19] Once in the brain, the lipophilic group is cleaved by brain-specific enzymes, releasing the active drug and "trapping" it in the CNS.[15][20]
-
Example: Attaching a dihydropyridine group can facilitate brain entry, after which it is oxidized to a charged pyridinium salt, preventing it from crossing back out of the brain.[15][20]
-
-
Nanoparticle-based Delivery Systems:
-
Rationale: Encapsulating this compound in nanoparticles can protect it from degradation, reduce efflux, and facilitate its transport across the BBB.[11][20][21]
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can provide sustained release of the drug.[11]
-
Lipid-Based Nanoparticles (e.g., Liposomes): These can be surface-modified with ligands (e.g., peptides, antibodies) that target specific receptors on the BBB for enhanced uptake.[22][23]
-
-
Surface Modification: Coating nanoparticles with surfactants like polysorbate 80 can enhance their uptake into the brain.[24]
-
In Vitro & In Vivo Assay Guidance
FAQ 5: How do I set up a reliable in vitro BBB model to screen my this compound derivatives?
While no in vitro model perfectly replicates the in vivo BBB, cell-based models are invaluable for screening and mechanistic studies.[8][9]
Protocol: Basic In Vitro BBB Transwell Assay
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) on the porous membrane of a Transwell insert. For a more sophisticated model that better mimics the in vivo environment, co-culture with astrocytes and/or pericytes on the basolateral side of the membrane.[25]
-
Barrier Integrity Check: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.
-
Permeability Assay:
-
Add your this compound analog to the apical (luminal) chamber.
-
At various time points, take samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of your compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the endothelial monolayer.
Diagram: In Vitro BBB Transwell Assay Workflow
Caption: A streamlined workflow for assessing BBB permeability using a Transwell assay.
FAQ 6: What are the key considerations for designing an in vivo study to accurately measure the brain penetration of my lead candidate?
In vivo studies are the definitive test of BBB permeability.[26][27] Careful experimental design is critical for obtaining reliable and interpretable data.[28][29]
Key Considerations:
-
Route of Administration: Choose a route (e.g., intravenous, oral) that is relevant to the intended clinical application.
-
Time Points: Collect brain and plasma samples at multiple time points to build a pharmacokinetic profile. This is crucial for determining the rate and extent of brain penetration.
-
Brain Perfusion: It is essential to perform cardiac perfusion with saline before collecting the brain tissue. This removes the compound present in the cerebral vasculature, ensuring that you are only measuring the compound that has actually crossed the BBB into the brain parenchyma.
-
Data Analysis: The primary metric for quantifying brain penetration is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the gold standard as it accounts for plasma and brain tissue binding.
Section 3: Concluding Remarks
Improving the BBB permeability of this compound is a multifaceted challenge that requires a combination of rational drug design, advanced formulation strategies, and robust in vitro and in vivo testing. By systematically addressing the physicochemical properties of the molecule, investigating potential interactions with efflux transporters, and employing appropriate delivery technologies, researchers can significantly enhance the likelihood of developing CNS-active therapeutics based on this promising scaffold.
References
-
Wang, Y., et al. (2016). Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. Available at: [Link]
-
Helms, H. C., et al. (2016). In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. Available at: [Link]
-
Helms, H. C., et al. (2016). In Vitro Models of the Blood-Brain Barrier. PubMed. Available at: [Link]
-
Lindy, A. S., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. Available at: [Link]
-
Bors, L. A., & Erdo, F. (2019). Current approaches to enhance CNS delivery of drugs across the brain barriers. PubMed Central. Available at: [Link]
-
Saraiva, C., et al. (2016). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. PubMed Central. Available at: [Link]
-
Tanner, E. (2022). How nanoparticles could help medication reach the brain. YouTube. Available at: [Link]
-
McConville, C. (2022). Delivering drugs to the brain with nanoparticles. YouTube. Available at: [Link]
-
Pathan, S. A., et al. (2009). Prodrug Approaches for CNS Delivery. PubMed Central. Available at: [Link]
-
Heye, A. K., et al. (2014). In vivo methods for imaging blood–brain barrier function and dysfunction. PubMed Central. Available at: [Link]
-
Khalid, H., et al. (2024). Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry. PubMed Central. Available at: [Link]
-
Nakagawa, S., et al. (2009). In vitro models of the blood-brain barrier. PubMed. Available at: [Link]
-
Cordon-Cardo, C., et al. (1989). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Nanoparticles for drug delivery to the brain. Wikipedia. Available at: [Link]
-
Teixidó, M., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Available at: [Link]
-
Banks, W. A. (2009). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PubMed Central. Available at: [Link]
-
Lu, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. Available at: [Link]
-
Chai, A. B., et al. (2021). Regulation of P-Glycoprotein in the Brain. MDPI. Available at: [Link]
-
Lindy, A. S., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. Available at: [Link]
-
Doan, T. H. Y., et al. (2023). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. Available at: [Link]
-
Lu, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. Available at: [Link]
-
Al-Hilal, T. A., et al. (2022). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. PubMed Central. Available at: [Link]
-
Ren, J., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of borneol-modified chemically solid lipid nanoparticle. Dove Medical Press. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Available at: [Link]
-
Pathan, S. A., et al. (2009). Prodrug Approaches for CNS Delivery. ResearchGate. Available at: [Link]
-
N/A. (n.d.). Mechanisms of Nanoparticle-based Drug Delivery. N/A. Available at: [Link]
-
Slater, J. (n.d.). In vitro Blood Brain Barrier Models. Slater Lab - WordPress at UD. Available at: [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Singh, D. B., et al. (2023). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers. Available at: [Link]
-
Reiss, Y., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PubMed. Available at: [Link]
- F. (n.d.). New heterocyclic derivatives useful for the treatment of cns disorders. Google Patents.
-
Miller, K. J. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Taylor & Francis Online. Available at: [Link]
-
Al Rihani, S. B., et al. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]
-
Gagliardi, M., et al. (2011). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. Available at: [Link]
-
N/A. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. N/A. Available at: [Link]
-
Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. Available at: [Link]
-
Saraiva, C., et al. (2016). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vivo Blood-Brain-Barrier Assay. Creative Bioarray. Available at: [Link]
-
van Vliet, E. A., et al. (2015). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen research portal. Available at: [Link]
-
Pathan, S. A., et al. (2009). Prodrug approaches for CNS delivery. PubMed. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. PubMed. Available at: [Link]
-
Naman, C. B., et al. (2016). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS One. Available at: [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]
-
University of Eastern Finland. (2023). New prodrug approach enhances drug delivery to brain cells. News-Medical.Net. Available at: [Link]
Sources
- 1. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 7. research.rug.nl [research.rug.nl]
- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease [frontiersin.org]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mdpi.com [mdpi.com]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach | MDPI [mdpi.com]
- 20. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 22. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 24. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
dealing with byproduct formation in N-Phenylpicolinamide synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with N-Phenylpicolinamide synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot byproduct formation and optimize your synthetic protocols for higher purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their cause and actionable solutions.
Issue 1: An unexpected chlorinated byproduct is observed in my final product when using thionyl chloride.
Question: My mass spectrometry and NMR data indicate the presence of a compound with a mass corresponding to a chlorinated this compound. I used thionyl chloride (SOCl₂) to activate the picolinic acid. What is happening and how can I avoid this?
Answer:
This is a known issue when using thionyl chloride to generate picolinoyl chloride in situ from picolinic acid. The byproduct you are observing is likely 4-chloro-N-phenylpicolinamide.
-
Causality: The reaction between picolinic acid and thionyl chloride can lead to electrophilic chlorination of the pyridine ring, predominantly at the 4-position which is activated towards such substitution.[1][2] This side reaction competes with the desired formation of the acid chloride.
-
Troubleshooting & Mitigation Strategies:
-
Alternative Activating Agents: The most effective way to prevent this chlorination is to avoid thionyl chloride altogether. Consider using alternative coupling agents that do not contain chlorine. Excellent choices include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) or OxymaPure is a highly effective and mild method for amide bond formation.[3][4][5]
-
Other Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or pivaloyl chloride can also be employed for the activation of picolinic acid.
-
-
Reaction Condition Optimization (if SOCl₂ must be used):
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the formation of the acid chloride. Lower temperatures can disfavor the higher activation energy pathway of ring chlorination.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the picolinic acid to the chlorinating conditions. Monitor the reaction progress closely by techniques like thin-layer chromatography (TLC) or in-situ IR spectroscopy.
-
-
-
Purification of the Chlorinated Byproduct: If the chlorinated byproduct has already formed, it can typically be separated from the desired this compound by column chromatography on silica gel.[1][2]
Experimental Protocol: EDC/HOBt Coupling for this compound Synthesis
-
Dissolution: Dissolve picolinic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq). Stir the mixture for 30-60 minutes at this temperature.
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Diagram: Synthetic Pathways and Byproduct Formation
Caption: Comparison of synthetic routes and byproduct formation.
Issue 2: My reaction is sluggish, and I have a significant amount of unreacted starting materials even after extended reaction times.
Question: I am using a carbodiimide coupling agent, but the reaction between picolinic acid and aniline is very slow. What factors could be contributing to this, and how can I improve the reaction rate and conversion?
Answer:
The slow reaction rate is likely due to the low nucleophilicity of aniline. Aniline is an electron-deficient amine, making it a relatively weak nucleophile.[6][7] Several factors can be optimized to drive the reaction to completion.
-
Causality: The lone pair of electrons on the nitrogen atom of aniline is delocalized into the aromatic ring, reducing its availability for nucleophilic attack on the activated carboxylic acid intermediate.
-
Troubleshooting & Optimization Strategies:
-
Choice of Coupling Additive: While HOBt is a standard additive, for weakly nucleophilic amines like aniline, more activating additives can be beneficial. Consider using:
-
OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate): This additive can form a more reactive ester intermediate with the activated picolinic acid, accelerating the subsequent reaction with aniline.[5]
-
DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly increase the reaction rate by acting as a highly effective acyl transfer catalyst.[6] However, be cautious as DMAP can sometimes promote side reactions if used in excess or at high temperatures.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) can be more effective than less polar solvents like DCM for sluggish couplings, as they can better solvate the charged intermediates.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely for any signs of byproduct formation or degradation.
-
Stoichiometry: Ensure that the coupling agents (EDC and additive) are used in a slight excess (1.1-1.3 equivalents) to ensure complete activation of the picolinic acid.
-
Data Presentation: Effect of Additives on Reaction Time
| Additive (1.2 eq) | Solvent | Temperature (°C) | Typical Reaction Time for >95% Conversion |
| HOBt | DCM | Room Temp | 24-48 hours |
| HOBt | DMF | Room Temp | 12-24 hours |
| OxymaPure | DMF | Room Temp | 8-16 hours |
| HOBt with DMAP (0.1 eq) | DCM | Room Temp | 6-12 hours |
Frequently Asked Questions (FAQs)
Q1: What is the main byproduct when using EDC as a coupling agent, and how do I remove it?
A1: The primary byproduct of EDC-mediated couplings is a urea derivative (in the case of EDC, it's 1-ethyl-3-(3-dimethylaminopropyl)urea).[4][8] A key advantage of using EDC is that this urea byproduct is water-soluble.[9] Therefore, it can be easily removed during the aqueous work-up by washing the organic layer with water or a dilute acid solution.
Q2: Can picolinic acid undergo self-condensation during the reaction?
A2: While theoretically possible, the self-condensation of picolinic acid to form a dipicolinoyl anhydride is generally not a major competing reaction under standard amidation conditions, especially when the amine nucleophile is present. The activated picolinic acid intermediate will preferentially react with the more nucleophilic amine rather than another molecule of picolinic acid.
Q3: Are there any specific side reactions I should be aware of with aniline?
A3: Besides its low nucleophilicity, aniline can potentially undergo side reactions under harsh acidic or oxidizing conditions. For instance, in strongly acidic media, the amino group can be protonated, forming the anilinium ion, which is deactivating and will not participate in the desired reaction.[10] It is crucial to use a non-nucleophilic base like DIPEA to scavenge the acid generated during the reaction without interfering with the coupling process.
Q4: My final product is colored. What could be the cause and how can I decolorize it?
A4: A colored product can be due to several reasons, including the presence of residual starting materials, byproducts, or decomposition products. If you are using aniline, it is susceptible to oxidation, which can form colored impurities. Purification by recrystallization from a suitable solvent system is often effective.[11] In some cases, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities before filtering and allowing the purified product to crystallize.[11]
Logical Relationship Diagram: Troubleshooting Workflow
Sources
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Phenylpicolinamide for In Vivo Studies
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pharmacokinetic (PK) and Physicochemical Optimization of N-Phenylpicolinamide Scaffolds Audience: Drug Discovery & Development Professionals
Executive Summary: The this compound Scaffold
This compound is a "privileged scaffold" in medicinal chemistry, serving as a core template for mGlu4 positive allosteric modulators (PAMs) (Parkinson's disease), TRPV1 antagonists (neuropathic pain), and VEGFR inhibitors (oncology).
While the scaffold offers excellent receptor affinity, its utility in in vivo studies is frequently compromised by two critical failure modes:
-
Metabolic Instability: Rapid oxidative clearance via the phenyl ring (the "metabolic soft spot").
-
Poor Aqueous Solubility: High lipophilicity (LogP ~2.7) leading to erratic absorption and precipitation in aqueous vehicles.
This guide provides field-proven troubleshooting protocols to overcome these barriers and successfully transition your lead compound from in vitro hits to in vivo proof-of-concept.
Troubleshooting Guide: Metabolic Stability & PK
Issue: Rapid Clearance (High )
Symptom: Bioavailability (
Q: How do I stabilize the phenyl ring against oxidative metabolism?
A: You must block the "metabolic soft spots" without destroying receptor affinity. Use the Metabolic Blockade Strategy :
-
Fluorination: Introduce fluorine at the para position. The C-F bond is stronger than C-H, resisting oxidation.
-
Impact: Often increases metabolic stability by 2–5x.
-
-
Scaffold Hopping (Aza-analogues): Replace the phenyl ring with a pyridine or pyrimidine ring.
-
Deuteration: Replace sensitive hydrogens with deuterium (Deuterium Switch).
-
Note: Effective only if C-H bond breakage is the rate-limiting step (Kinetic Isotope Effect).
-
Visualization: Metabolic Optimization Workflow
Figure 1: Decision logic for stabilizing the this compound scaffold against metabolic clearance.
Troubleshooting Guide: Formulation & Solubility
Issue: Compound Precipitation in Vehicle
Symptom: Visible particles in the dosing syringe; erratic PK data (double peaks); low exposure despite high doses. Root Cause: this compound has a rigid, planar structure with high lattice energy and moderate lipophilicity, making it difficult to dissolve in standard saline/PBS.
Q: What is the recommended vehicle for IP/PO administration?
A: Do not use 100% DMSO or simple aqueous buffers. Use a co-solvent system or complexing agent.
Recommended Formulation Protocol (Standard):
-
Vehicle: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.
-
Preparation:
-
Dissolve compound completely in DMSO (Stock A).
-
Add Solutol/Tween to Stock A and vortex (Stock B).
-
Slowly add warm (37°C) Saline to Stock B while vortexing.
-
Result: Clear solution or stable nanosuspension.
-
Recommended Formulation Protocol (High Dose > 30 mg/kg):
-
Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Preparation:
-
Dissolve HP-β-CD in water.
-
Add compound powder.
-
Sonicate for 30-60 mins at 40°C.
-
Adjust pH to 4.0–5.0 if necessary (amide stability is generally good here).
-
Data: Solubility Limits of Common Vehicles
| Vehicle System | Solubility Limit (approx.) | Suitability | Notes |
| PBS (pH 7.4) | < 0.01 mg/mL | Poor | Do not use alone. |
| 0.5% Methylcellulose | Suspension | Good (PO) | Standard for oral tox studies. |
| 10% DMSO / 90% PBS | ~0.5 mg/mL | Moderate | Risk of precipitation upon injection. |
| 20% HP-β-CD | 2–5 mg/mL | Excellent | Best for IV/IP; reduces irritation. |
| PEG400 / Water (40:60) | 5–10 mg/mL | Good | High viscosity; watch for hemolysis in IV. |
Experimental Protocols (Step-by-Step)
Protocol A: In Vitro Microsomal Stability Assay
Validate metabolic stability before moving to animals.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (species-specific).
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Protocol B: In Vivo Pharmacokinetics (Rat)
Standard "Cassette" or Single-Compound dosing.
-
Animals: Male Sprague-Dawley rats (n=3 per timepoint/group), fasted 12h (for PO).
-
Dosing:
-
IV: 1 mg/kg via tail vein (Formulation: 20% HP-β-CD).
-
PO: 5–10 mg/kg via oral gavage (Formulation: 0.5% MC suspension or PEG400/Water).
-
-
Blood Collection: Serial tail nick at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Processing: Collect into K2EDTA tubes; centrifuge to harvest plasma. Store at -80°C.
-
Target Criteria:
-
Bioavailability (
) > 30% -
Clearance (
) < 50% of hepatic blood flow.
-
Safety & Toxicology FAQs
Q: Does the amide bond hydrolyze in vivo, causing toxicity?
A: Generally, the picolinamide bond is relatively stable compared to simple amides. However, if hydrolysis occurs, it releases aniline (or substituted aniline) and picolinic acid .
-
Risk: Anilines can cause methemoglobinemia (oxidative stress on red blood cells).
-
Check: Monitor blood color and CBC (Complete Blood Count) in early dose-escalation studies. If blood turns chocolate-brown, you have significant aniline release.
Q: Are there specific off-target risks for this scaffold?
A: Yes.
-
CYP Inhibition: Picolinamides can coordinate with the heme iron of CYP450 enzymes via the pyridine nitrogen, acting as inhibitors. Screen for CYP3A4 and CYP2D6 inhibition early.
-
Phototoxicity: Some conjugated picolinamides absorb UV light. Check for skin irritation in animals housed under standard lighting.
References
-
Metabolic Stability & mGlu4 Optimization
-
TRPV1 Antagonist Development
-
Formulation Strategies for Lipophilic Drugs
- Title: Strategies to Address Low Drug Solubility in Discovery and Development.
- Source: Pharmacological Reviews.
-
URL:[Link]
-
General Scaffold Properties
Sources
- 1. news-medical.net [news-medical.net]
- 2. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijdra.com [ijdra.com]
- 5. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in N-Phenylpicolinamide Experiments
Welcome to the technical support center for N-Phenylpicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve inconsistencies in your experiments.
Section 1: Synthesis and Purification
The synthesis of this compound, while conceptually straightforward, is prone to issues that can lead to inconsistent yields and purity. This section addresses the most common questions related to its preparation and purification.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this compound synthesis often stem from incomplete reactions, side product formation, or mechanical losses during workup. Let's break down the potential culprits and their solutions.
-
Incomplete Reaction: The amide bond formation between picolinic acid (or its activated derivative) and aniline is the crucial step.
-
Causality: Inadequate activation of the carboxylic acid is a primary reason for incomplete conversion. Direct reaction of a carboxylic acid and an amine is often inefficient and requires high temperatures, which can lead to degradation.[1]
-
Troubleshooting:
-
Acid Chloride Method: Converting picolinic acid to picolinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective activation method.[] The high reactivity of the acyl chloride drives the reaction to completion. However, this method can be harsh for sensitive substrates.
-
Coupling Reagents: For a milder approach, use of coupling reagents is recommended. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[1] Uronium-based reagents like HATU or HBTU can also be highly effective.[]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated species. The reaction temperature and time should be optimized. While some reactions proceed at room temperature, others may require gentle heating.
-
-
-
Side Product Formation:
-
Causality: The presence of impurities in starting materials or the use of excessive heat can lead to unwanted side reactions. For instance, diacylation of aniline can occur if the stoichiometry is not carefully controlled.
-
Troubleshooting:
-
Purity of Starting Materials: Use highly pure picolinic acid and aniline.
-
Stoichiometry: A slight excess of the amine (aniline) can sometimes be beneficial to ensure complete consumption of the activated picolinic acid.
-
Temperature Control: Avoid excessive heating, which can lead to decomposition and side product formation.
-
-
-
Mechanical Losses:
-
Causality: Product loss during extraction, filtration, and purification steps can significantly impact the final yield.
-
Troubleshooting:
-
Efficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.
-
Careful Filtration: Use appropriate filter paper and techniques to minimize loss of solid product.
-
-
Question 2: I am observing an unexpected side product in my reaction mixture. How can I identify and eliminate it?
Answer: The first step is to characterize the side product using techniques like TLC, LC-MS, and NMR. Common side products in this compound synthesis include:
-
Unreacted Starting Materials: Easily identified by comparing with the standards of picolinic acid and aniline.
-
Picolinic Anhydride: Can form if the activated picolinic acid reacts with another molecule of picolinic acid.
-
Diacylated Aniline: N,N-dipicolinoylaniline can form, especially if a strong base is used in excess.
To eliminate these, consider the following:
-
Optimize Stoichiometry: Use a 1:1 or a slight excess of the amine to minimize anhydride formation and diacylation.
-
Control Reaction Conditions: Add the activated picolinic acid derivative slowly to the aniline solution to maintain a low concentration of the acylating agent.
-
Purification Strategy: Most side products can be removed through careful column chromatography or recrystallization.
Workflow for this compound Synthesis (Amide Coupling Method)
Caption: A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs): Purification
Question 3: I'm having trouble recrystallizing my crude this compound. What solvents should I try?
Answer: The choice of solvent is critical for successful recrystallization. This compound is soluble in acetone, benzene, dichloromethane, ether, and ethyl acetate, and slightly soluble in chloroform.[3]
-
Solvent Selection Strategy:
-
Single Solvent: Look for a solvent that dissolves the compound when hot but not when cold. Ethanol or isopropanol can be good starting points.
-
Solvent Pair: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes turbid. Allow it to cool slowly.
-
-
Troubleshooting Tips:
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure this compound.
-
Question 4: My purified this compound still shows impurities on TLC/LC-MS. What should I do?
Answer: If recrystallization is insufficient, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Section 2: Characterization
Inconsistent or unexpected characterization data can be a major roadblock. This section will help you interpret your results and troubleshoot common issues.
Frequently Asked Questions (FAQs): Characterization
Question 5: The ¹H NMR spectrum of my this compound is complex and difficult to interpret. What are the expected signals?
Answer: A clear understanding of the expected NMR spectrum is crucial for confirming the structure.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 | Multiplet |
| Pyridyl-H | 7.5 - 8.8 | Multiplet |
| Amide N-H | 8.5 - 10.5 | Broad Singlet |
-
Troubleshooting Spectral Issues:
-
Broad Peaks: The amide N-H proton can sometimes be very broad or even exchange with residual water in the NMR solvent, making it difficult to observe. Running the NMR in a scrupulously dry solvent can help. The presence of rotamers around the amide bond can also lead to peak broadening.
-
Unexpected Peaks: These could be due to residual solvents from purification (e.g., ethyl acetate, hexane) or impurities.
-
Complex Multiplets: The aromatic region can be complex due to overlapping signals. Using a higher field NMR spectrometer can improve resolution. 2D NMR techniques like COSY and HSQC can be invaluable for assigning the proton and carbon signals unambiguously.[4][5]
-
Question 6: My melting point is lower and broader than the reported value (74-75°C). What does this indicate?
Answer: A lower and broader melting point is a classic sign of an impure compound.[3] Impurities disrupt the crystal lattice, requiring less energy to melt. The solution is to re-purify your compound using the methods described in the purification section.
Characterization Workflow
Caption: A standard workflow for the characterization of synthesized this compound.
Section 3: Biological Assays
This compound and its derivatives are often evaluated for their biological activity, for instance, as positive allosteric modulators (PAMs) of mGlu4 receptors or for their antifungal or antitumor properties.[6][7][8] Inconsistent results in these assays can be particularly frustrating.
Frequently Asked Questions (FAQs): Biological Assays
Question 7: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
Answer: High variability in biological assays can be traced back to several factors related to the compound itself or the assay conditions.
-
Compound Solubility:
-
Causality: this compound has low aqueous solubility.[9] If the compound precipitates in the assay medium, the effective concentration will be lower and inconsistent.
-
Troubleshooting:
-
Solvent Choice: Prepare a concentrated stock solution in a suitable organic solvent like DMSO.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Solubility Enhancement: For some applications, formulation strategies like creating amorphous solid dispersions can improve solubility.[10]
-
-
-
Compound Stability:
-
Causality: The stability of the compound under assay conditions (e.g., in aqueous media at 37°C) can affect the results. Some amides can be susceptible to hydrolysis.
-
Troubleshooting:
-
Stability Studies: Perform a preliminary experiment to assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by LC-MS.
-
Fresh Preparations: Always use freshly prepared dilutions of your compound for each experiment.
-
-
-
Assay Conditions:
-
Causality: Inconsistent cell densities, incubation times, and reagent concentrations can all contribute to variability.
-
Troubleshooting:
-
Standard Operating Procedures (SOPs): Adhere strictly to a well-defined SOP for your assay.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to monitor the health and responsiveness of your biological system.
-
-
Question 8: My this compound derivative is showing lower than expected activity as an mGlu4 PAM. What should I consider?
Answer: The activity of this compound derivatives as mGlu4 PAMs is highly dependent on their structure.[11]
-
Structural Modifications: Even minor changes to the N-phenyl or picolinamide rings can significantly impact affinity and efficacy. The structure-activity relationship (SAR) for this class of compounds has been extensively studied.[6][11]
-
Assay System: The choice of assay can influence the observed potency. For example, the EC₅₀ value may not always correlate directly with the affinity for a PAM.[6] It is important to use a functional assay that measures the potentiation of the glutamate response.
-
Mechanism of Action: this compound and its analogs are allosteric modulators, meaning they bind to a site on the receptor that is different from the endogenous ligand (glutamate).[12] Their activity is therefore dependent on the presence of glutamate. Ensure that the concentration of glutamate used in your assay is appropriate to observe a potentiation effect.
Logical Flow for Troubleshooting Biological Assays
Caption: A decision-making workflow for troubleshooting inconsistent biological assay results.
References
-
Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [Link]
-
This compound. LookChem. [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed. [Link]
-
(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Publications. [Link]
-
Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central. [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. [Link]
-
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]
-
Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. [Link]
-
15N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
This compound. Lead Sciences. [Link]
-
This compound CAS:10354-53-7. Xi'an Qiyue Biotechnology Co., Ltd.. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10354-53-7 | Picolinic Anilide | Aryls | Ambeed.com [ambeed.com]
- 10. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture [mdpi.com]
- 11. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for scaling up N-Phenylpicolinamide production
Technical Guide: Scalable Synthesis of N-Phenylpicolinamide
Executive Summary & Strategic Approach
Scaling up the production of this compound (N-PPA) requires a shift from laboratory-scale convenience to process-scale robustness. While standard coupling agents (EDC, HATU) are effective on a milligram scale, they become cost-prohibitive and waste-intensive at the kilogram scale.
This guide presents two validated pathways for scale-up:
-
Method A (The "Green" Route): Uses Propanephosphonic Acid Anhydride (T3P®). This is the recommended method for pharmaceutical-grade purity (99%+) due to its water-soluble by-products and mild conditions.
-
Method B (The "Cost-Driven" Route): Uses Thionyl Chloride (
) via an Acid Chloride intermediate. This is the most economical route for multi-kilogram/ton scale but requires stricter engineering controls for gas evolution ( , HCl).
Method A: T3P® Coupling (Recommended for High Purity)
Why this method? T3P (supplied as a 50% solution in EtOAc or DMF) acts as both a coupling agent and water scavenger. Unlike DCC/EDC, its by-products are water-soluble, eliminating the need for chromatography.
Protocol:
-
Charge: Reactor with Picolinic Acid (1.0 equiv), Aniline (1.05 equiv), and Ethyl Acetate (EtOAc) (5-8 volumes).
-
Base: Add Pyridine (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM). Maintain temp < 25°C.
-
Addition: Add T3P (50% in EtOAc, 1.2 - 1.5 equiv) slowly over 1-2 hours. Exotherm Control: Maintain internal temperature < 35°C.
-
Reaction: Stir at RT for 4-12 hours. Monitor by HPLC.
-
Work-up:
-
Wash 1: Water (removes T3P by-products).[1]
-
Wash 2: 1M HCl (removes excess aniline and pyridine).
-
Wash 3: 10%
(removes unreacted picolinic acid). -
Wash 4: Brine.
-
-
Isolation: Concentrate organic layer and crystallize (See Section 4).
Method B: Acid Chloride Route (Recommended for Lowest Cost)
Why this method? Reagents are inexpensive. Using Toluene allows for the azeotropic removal of excess thionyl chloride, preventing side reactions during the coupling step.
Protocol:
-
Activation: Charge Picolinic Acid (1.0 equiv) and Toluene (5-6 volumes). Add catalytic DMF (0.01 equiv).
-
Chlorination: Add Thionyl Chloride (1.2 equiv) dropwise. Heat to 70-80°C for 3-4 hours until gas evolution ceases.
-
Distillation: Apply partial vacuum to distill off excess
and Toluene (co-distillation). Re-dissolve residue in fresh Toluene or DCM. -
Coupling: In a separate vessel, charge Aniline (1.0 equiv) and Triethylamine (1.1 equiv) in Toluene/DCM. Cool to 0-5°C.
-
Addition: Add the Picolinoyl Chloride solution dropwise to the Aniline mixture. Critical: Control exotherm to < 20°C to prevent dimer formation.
-
Work-up: Quench with water. Wash organic layer with 1M HCl, then
.
Troubleshooting & FAQ Center
Category 1: Impurity & Color Management[2]
Q: The final product has a persistent yellow/brown color. How do I remove it?
-
Cause: Oxidation of trace aniline impurities leads to highly colored "aniline black" type species.
-
Solution:
-
Acid Wash: Ensure the crude organic phase is washed thoroughly with 1M HCl (pH < 2). This converts free aniline into the water-soluble anilinium hydrochloride salt.
-
Carbon Treatment: If color persists after crystallization, reflux the crude product in Ethanol with activated carbon (5 wt%) for 30 minutes, filter hot over Celite, and recrystallize.
-
Q: We are seeing a "dimer" impurity by LC-MS. What is it?
-
Identification: Likely N-(picolinoyl)-N-phenylpicolinamide (imide formation).
-
Cause: Excess acid chloride reacting with the already formed amide product.
-
Fix:
-
Ensure Aniline is in slight excess (1.05 equiv) relative to the acid chloride.
-
Inverse Addition: Add the Acid Chloride to the Aniline/Base mixture (as described in Method B). This keeps the amine concentration high relative to the acylating agent.
-
Category 2: Process Safety & Engineering
Q: The T3P reaction is stalling at 80% conversion.
-
Cause: T3P hydrolyzes slowly in the presence of moisture.
-
Fix: Ensure solvents (EtOAc) are dry (KF < 0.1%). Do not use T3P from a drum that has been left open for weeks. Add an additional 0.2 equiv of T3P if stalling occurs.
Q: How do we handle the exotherm during the Acid Chloride quench?
-
Risk: Picolinoyl chloride is highly reactive. Quenching with water generates HCl gas and heat.
-
Control: Do not quench the acid chloride directly. Instead, react it with the aniline. Any unreacted acid chloride will hydrolyze during the aqueous workup. Perform the first water wash slowly with strong agitation and cooling jacket set to 0°C.
Category 3: Crystallization & Yield
Q: We want to avoid chromatography. What is the best solvent system for recrystallization?
-
Standard System: Ethanol/Water (1:1 to 2:1 ratio).
-
Dissolve crude solid in refluxing Ethanol (approx. 3-4 volumes).
-
Slowly add Water until persistent cloudiness appears.[2]
-
Cool slowly to RT, then to 0-5°C.
-
-
Alternative: Isopropanol (IPA).
-
This compound has a steep solubility curve in IPA, making it excellent for cooling crystallization.
-
Visualizations & Workflows
Figure 1: Reaction Mechanism & Pathway (T3P Method)
Caption: The T3P cycle ensures irreversible coupling driven by the formation of a stable, water-soluble phosphate by-product.
Figure 2: Purification Workflow (Chromatography-Free)
Caption: A three-stage wash protocol eliminates the need for silica gel, rendering the process scalable and green.
References
-
Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
- Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Archara, et al. (2021). "Green Solvents for the formation of amide linkages." Organic & Biomolecular Chemistry, 20, 1-15. Link
-
Process Development Guide. (2017). "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development. Link
Sources
Validation & Comparative
Confirming the Biological Activity of Synthesized N-Phenylpicolinamide: A Comparative Guide
For researchers in the dynamic fields of chemical biology and drug discovery, the synthesis of a novel compound like N-Phenylpicolinamide is a significant first step. However, the true value of this molecular scaffold lies in its biological activity. This guide provides a comprehensive, in-depth framework for confirming and characterizing the biological activity of synthesized this compound. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating approach.
This guide will explore three potential, literature-informed biological activities for this compound derivatives: anticancer, enzyme inhibition (specifically targeting Aurora B Kinase), and modulation of G-protein coupled receptors (focusing on the metabotropic glutamate receptor 4). For each area, we will provide detailed, step-by-step protocols for key assays, discuss the selection of appropriate controls, and present data in a clear, comparative format.
I. Assessment of Anticancer Activity: The MTT Cell Viability Assay
The MTT assay is a cornerstone for preliminary anticancer drug screening, providing a quantitative measure of a compound's effect on cell viability and proliferation.[1][2] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[3][5]
Experimental Rationale and Design
The choice of cell lines is critical and should be guided by the therapeutic area of interest. Based on published data for this compound analogs, we will utilize the human hepatocellular carcinoma cell line HepG2 and the human colon carcinoma cell line HCT116 .[5] As a positive control, we will use Doxorubicin , a well-characterized chemotherapeutic agent. The negative control will be the vehicle in which the this compound is dissolved, typically dimethyl sulfoxide (DMSO), to account for any solvent-induced cytotoxicity.[6]
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture HepG2 and HCT116 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 37°C, 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[7]
-
Incubate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of synthesized this compound and Doxorubicin in DMSO.
-
Create a serial dilution of this compound and Doxorubicin in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds, positive control, or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | Hypothetical Value |
| This compound | HCT116 | Hypothetical Value |
| Doxorubicin (Positive Control) | HepG2 | Expected Low µM Range |
| Doxorubicin (Positive Control) | HCT116 | Expected Low µM Range |
| Vehicle (Negative Control) | HepG2 | No significant effect |
| Vehicle (Negative Control) | HCT116 | No significant effect |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
II. Evaluation of Enzyme Inhibitory Activity: Aurora B Kinase Assay
Aurora B kinase is a key regulator of mitosis, and its overexpression is implicated in several cancers, making it an attractive therapeutic target.[9][10] Kinase inhibition assays are fundamental in drug discovery to identify and characterize compounds that modulate the activity of these enzymes.[1] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[11]
Experimental Rationale and Design
Given that some N-methyl-picolinamide-4-thiol derivatives have shown inhibitory activity against Aurora-B kinase, it is a logical target to investigate for this compound.[7] We will use a commercially available Aurora B Kinase Enzyme System, which includes the recombinant enzyme, a suitable substrate, and reaction buffer.[12] For a positive control, we will use AZD1152-HQPA , a potent and selective Aurora B inhibitor.[13] The negative control will be the reaction mixture without the inhibitor.
Detailed Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as specified by the manufacturer.
-
Prepare a stock solution of this compound and AZD1152-HQPA in DMSO.
-
Create a serial dilution of the compounds in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound (this compound or AZD1152-HQPA) at various concentrations.
-
Aurora B kinase enzyme.
-
Substrate (e.g., a biotinylated peptide).[14]
-
-
Initiate the reaction by adding a solution of ATP. The concentration of ATP should be close to its Km value for the kinase to accurately identify competitive inhibitors.[15]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[16]
-
-
Detection of Kinase Activity:
-
The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence).[11] A common method is to use an antibody that specifically recognizes the phosphorylated substrate.[1]
-
For an antibody-based detection, stop the reaction and transfer the mixture to an ELISA plate coated with a capture antibody for the biotinylated substrate.
-
Add a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Aurora B | Hypothetical Value |
| AZD1152-HQPA (Positive Control) | Aurora B | Expected Low nM Range |
| Vehicle (Negative Control) | Aurora B | No inhibition |
Signaling Pathway: Aurora B Kinase in Mitosis
Caption: Role of Aurora B kinase in mitosis and potential inhibition.
III. Characterization of GPCR Modulation: mGlu4 Receptor Binding Assay
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) that plays a role in modulating neurotransmission and is a potential target for neurodegenerative diseases like Parkinson's.[8][17] Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific receptors.[18] These assays typically involve a radiolabeled ligand that binds to the receptor, and the displacement of this ligand by a test compound is measured.[19]
Experimental Rationale and Design
This compound derivatives have been identified as positive allosteric modulators (PAMs) of mGluR4.[8] A receptor binding assay will allow us to determine if our synthesized this compound binds to the mGluR4 receptor. We will use cell membranes prepared from cells overexpressing the human mGluR4. A radiolabeled ligand that binds to the allosteric site will be used. As a positive control, a known mGluR4 PAM such as ML182 will be used.[2] The negative control will be the vehicle.
Detailed Step-by-Step Protocol: Receptor Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the mGluR4 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following components:
-
Assay buffer (e.g., 30mM Hepes, pH 7.4).[20]
-
A fixed concentration of a radiolabeled mGluR4 allosteric modulator.
-
Increasing concentrations of the test compound (this compound) or the positive control (ML182).
-
mGluR4-containing cell membranes.
-
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter will trap the membranes with the bound radioligand.[21]
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Ligand:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Calculate the percentage of specific binding for each concentration of the test compound relative to the control (no competitor).
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the Ki (inhibitory constant).
-
Data Presentation: Comparative Receptor Binding
| Compound | Receptor | Ki (nM) |
| This compound | mGluR4 | Hypothetical Value |
| ML182 (Positive Control) | mGluR4 | Expected nM Range |
| Vehicle (Negative Control) | mGluR4 | No displacement |
Experimental Logic: Receptor Binding Assay
Caption: Logic of a competitive receptor binding assay.
IV. Conclusion and Future Directions
This guide provides a robust framework for the initial biological characterization of synthesized this compound. By employing these well-validated in vitro assays with appropriate controls, researchers can confidently ascertain its potential anticancer, enzyme inhibitory, and GPCR modulatory activities. The comparative data generated will be instrumental in guiding further lead optimization and structure-activity relationship (SAR) studies.
Positive results in these initial screens should be followed by more in-depth secondary assays to elucidate the mechanism of action. For instance, if cytotoxicity is observed, further studies could investigate the induction of apoptosis or cell cycle arrest. If kinase inhibition is confirmed, a broader kinase panel screening would be necessary to assess selectivity. Similarly, for mGluR4 activity, functional assays measuring downstream signaling events would be the next logical step. This systematic and rigorous approach to biological evaluation is paramount in the journey of transforming a synthesized molecule into a potential therapeutic agent.
References
-
Assay Guidance Manual. Cell Viability Assays. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Protocol Online. MTT assay positive and negative control. [Link]
-
ResearchGate. What should be the controls in MTT assay for nanocomposite hydrogels?. [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]
-
Kil, K. E., et al. Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Neuropharmacology, 2015. [Link]
-
Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 2021. [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
-
Gustafson, W. C., et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 2014. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Zhang, H., et al. Aurora B Inhibitors as Cancer Therapeutics. Acta Pharmaceutica Sinica B, 2019. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]
-
Marino, M. J., et al. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 2003. [Link]
-
PubMed. Co-operative binding assay for the characterization of mGlu4 allosteric modulators. [Link]
-
Sun, S., et al. Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 2005. [Link]
-
ResearchGate. Aurora B kinase inhibition in mitosis: Strategies for optimizing the use of Aurora kinase inhibitors such as AT9283. [Link]
-
NIH Molecular Libraries Program. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. [Link]
-
Patsnap Synapse. What Aurora B inhibitors are in clinical trials currently?. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Gómez-Santacana, X., et al. Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity. eLife, 2021. [Link]
-
Patsnap Synapse. What are mGluR4 positive allosteric modulators and how do they work?. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Aurora B Kinase Enzyme System [promega.sg]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 18. uni-regensburg.de [uni-regensburg.de]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Validation of an Analytical Method for N-Phenylpicolinamide Quantification: HPLC-UV vs. LC-MS/MS
Welcome to a detailed, experience-driven guide on the validation of analytical methods for the quantification of N-Phenylpicolinamide. As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. A robustly validated analytical method is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3].
This guide eschews a rigid template in favor of a logical, in-depth exploration. We will dissect the validation of a primary workhorse method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for this compound assay. We will then critically compare its performance against a higher-sensitivity alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our narrative is grounded in the internationally harmonized principles of the ICH Q2(R1) guideline, which provides a comprehensive framework for validation parameters[4][5][6].
The Causality of Method Selection: Why HPLC-UV for this compound?
This compound, an amide-containing organic molecule, possesses chromophores within its structure, making it an ideal candidate for UV detection. Its physicochemical properties, such as moderate polarity, allow for excellent separation using reversed-phase HPLC[7][8]. This technique offers a compelling balance of specificity, cost-effectiveness, and robustness, making it a ubiquitous tool in quality control (QC) laboratories for assays and impurity testing.
However, when the analytical challenge shifts—for instance, to quantifying trace amounts in complex biological matrices or detecting low-level impurities—the limitations of HPLC-UV in sensitivity and specificity may become apparent. This is where a technique like LC-MS/MS becomes the superior choice, offering unparalleled sensitivity and specificity through mass-based detection.
The Validation Workflow: A Self-Validating System
An analytical method validation should be approached as a holistic, self-validating system. Each parameter we test builds upon the others, creating a comprehensive evidence package that the method is fit-for-purpose.
Caption: Overall workflow for analytical method validation.
Performance Parameter Showdown: HPLC-UV vs. LC-MS/MS
The core of validation lies in experimentally challenging the method's performance across several key parameters. Let's explore these, comparing our two chosen techniques.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
HPLC-UV Approach: Specificity is primarily demonstrated by achieving baseline chromatographic separation (Resolution > 1.5) between this compound and any known impurities or formulation excipients[9]. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool here. A stressed sample study (subjecting the drug to acid, base, oxidation, heat, and light) is crucial to generate potential degradation products and prove the method can separate them from the intact analyte.
-
LC-MS/MS Advantage: This technique offers inherently higher specificity. Even if compounds co-elute chromatographically, they can be distinguished by their unique mass-to-charge (m/z) ratios. Using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor-product ion transition is a highly specific "mass fingerprint" of the analyte, virtually eliminating interference.
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range. The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable levels of precision, accuracy, and linearity.
-
Methodology: A series of at least five standard solutions of this compound are prepared across the desired concentration range. For an assay method, this is typically 80% to 120% of the target concentration[10]. The instrument response is plotted against concentration, and the data are evaluated by linear regression.
-
Performance Comparison: Both methods are expected to show excellent linearity. The key difference lies in the range. LC-MS/MS can achieve a much wider dynamic range, particularly at the lower end, due to its superior sensitivity.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Typical Range (Assay) | 80 - 120 µg/mL | 80 - 120 µg/mL | For a drug product assay, both methods are validated around the target concentration. |
| Typical Range (Impurity) | 0.05 - 2.0 µg/mL | 0.001 - 2.0 µg/mL | LC-MS/MS can quantify at much lower levels, essential for trace impurity analysis. |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | Both methods should demonstrate a strong linear relationship. A high r² is a primary requirement. |
| Y-intercept | Should be close to zero | Should be close to zero | A significant non-zero intercept may indicate systematic error or interference. |
Accuracy and Precision
Accuracy represents the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[11]. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision (rarely required for a single site).
-
Methodology: Accuracy is determined by applying the method to samples with known concentrations of this compound (e.g., spiked placebo) and calculating the percent recovery. Precision is assessed by performing multiple analyses (e.g., n=6) of a homogeneous sample and calculating the Relative Standard Deviation (%RSD). According to EMA guidelines, the mean concentration should be within 15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%[11].
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% for assay |
| Repeatability (%RSD) | < 1.0% | < 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.0% | ≤ 2.0% |
Insight: In their optimal working ranges, both methods can deliver comparable and excellent accuracy and precision. The choice between them is rarely based on these parameters alone, unless quantification is required near the limits of the HPLC-UV method, where its precision may degrade.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[9].
These parameters are not critical for a standard drug product assay but are paramount for impurity quantification or bioanalysis.
-
Methodology: LOD and LOQ are typically estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, commonly 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Comparison of Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| LOD | ~50 ng/mL | ~0.1 ng/mL | Mass spectrometry is an inherently more sensitive detection technique than UV absorbance. |
| LOQ | ~150 ng/mL | ~0.5 ng/mL | The LOQ for LC-MS/MS can be several orders of magnitude lower, enabling trace analysis. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Methodology: Key parameters are varied within a realistic range, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The effect on the results (e.g., peak area, retention time, resolution) is evaluated.
-
Performance Comparison: The robustness of both methods is highly dependent on the specific conditions. However, LC-MS/MS can sometimes be more sensitive to variations that affect ionization efficiency (e.g., mobile phase pH and composition), requiring stricter control over these parameters.
Experimental Protocols
The following protocols provide a step-by-step guide for validating the key performance parameters of an HPLC-UV method for this compound quantification.
Sample Preparation Workflow
A consistent and well-defined sample preparation is critical for reproducible results.
Caption: General sample preparation workflow.
Protocol 1: Linearity and Range Determination
-
Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for an assay).
-
Analysis: Inject each standard in triplicate onto the validated HPLC system.
-
Data Evaluation:
-
Plot the mean peak area against the concentration for each level.
-
Perform a linear least-squares regression analysis.
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.998. The range is established as the concentrations covered by the linear calibration curve.
-
Protocol 2: Accuracy by Spike/Recovery
-
Placebo Preparation: Prepare a solution of the drug product placebo at a concentration equivalent to that of the test sample.
-
Spiked Samples: Prepare accuracy samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo solution with known amounts of this compound stock solution.
-
Analysis: Analyze the nine spiked samples (3 levels x 3 replicates) using the HPLC method.
-
Data Evaluation:
-
Calculate the concentration of this compound found in each sample.
-
Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
The method is accurate if the mean percent recovery for each level is within 98.0% to 102.0%.
-
Conclusion: Selecting the Right Tool for the Job
The validation process provides documented evidence that an analytical method is suitable for its intended purpose[3][12]. For the routine quantification of this compound in a drug product (assay), a well-validated HPLC-UV method is often the most logical and efficient choice. It is robust, cost-effective, and provides the necessary specificity, accuracy, and precision to ensure product quality.
Conversely, when the analytical demand shifts to trace-level quantification, such as in bioanalytical studies, impurity profiling, or cleaning validation, the superior sensitivity and specificity of LC-MS/MS make it the indispensable alternative. While more complex and costly, its ability to deliver reliable data at ppb levels or lower is unmatched.
Ultimately, the choice of method is not a matter of which is "better," but which is "fitter." A thorough understanding of the analytical objective, guided by the principles outlined in the ICH Q2(R1) guidelines, will always lead to the selection and successful validation of the most appropriate technology.
References
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (n.d.).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Retrieved from [Link]
- Separation of Hydrazinecarbothioamide, N-phenyl- on Newcrom R1 HPLC column. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
(PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - ResearchGate. (2025, August 10). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. (n.d.). Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
-
Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.). Retrieved from [Link]
-
HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. (n.d.). Retrieved from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals - NIH. (2020, February 12). Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). Retrieved from [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from [Link]
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). Retrieved from [Link]
-
Analysis of approaches to the development and validation of the methods of analysis of some active pharmaceutical ingredients fr - SciSpace. (n.d.). Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. starodub.nl [starodub.nl]
- 7. Separation of Hydrazinecarbothioamide, N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lookchem.com [lookchem.com]
- 9. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to N-Phenylpicolinamide and Other mGlu4 Positive Allosteric Modulators
The metabotropic glutamate receptor 4 (mGlu4), a class C G-protein coupled receptor, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2][3] Unlike direct agonists, positive allosteric modulators (PAMs) offer a more nuanced approach to enhancing mGlu4 function by binding to a distinct site on the receptor, thereby increasing the affinity and/or efficacy of the endogenous ligand, glutamate.[1][4] This guide provides a detailed comparison of N-Phenylpicolinamide with other notable mGlu4 PAMs, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles and experimental data.
The Allure of mGlu4 Positive Allosteric Modulation
Presynaptically located mGlu4 receptors play a crucial role in regulating neurotransmitter release.[1] Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn modulates ion channel activity to reduce the release of neurotransmitters, particularly in overactive glutamatergic pathways.[1] This mechanism is particularly relevant in conditions like Parkinson's disease, where dampening excessive glutamate transmission in the basal ganglia can help restore motor control.[1][5]
The key advantage of PAMs lies in their ability to fine-tune receptor activity in a spatially and temporally precise manner, only acting when and where the endogenous ligand is present. This contrasts with orthosteric agonists, which can lead to receptor desensitization and off-target effects due to indiscriminate receptor activation.[4]
This compound: A Key Scaffold in mGlu4 PAM Development
This compound has served as a foundational chemical scaffold for the development of potent and selective mGlu4 PAMs.[2] Extensive structure-activity relationship (SAR) studies on this series have led to the identification of compounds with high affinity and improved metabolic stability, making them valuable tools for both in vitro and in vivo research.[2]
Chemical Structure and Pharmacological Profile
The this compound core can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties. Research has demonstrated that substitutions on both the phenyl and picolinamide rings significantly impact the molecule's activity.[2]
Comparative Analysis with Other Key mGlu4 PAMs
To provide a comprehensive understanding of this compound's standing in the field, we will compare it with several other well-characterized mGlu4 PAMs: VU0155041, Lu AF21934, ADX88195, and foliglurax.
VU0155041: A Mixed Allosteric Agonist/PAM
VU0155041 emerged from a high-throughput screening campaign and represents a distinct chemical scaffold.[6] A key differentiating feature of VU0155041 is its mixed allosteric agonist/PAM activity. This means that in addition to potentiating the effect of glutamate, it can also directly activate the mGlu4 receptor at higher concentrations, albeit at a site distinct from the orthosteric glutamate binding site.[6]
Lu AF21934: A Brain-Penetrant Modulator
Lu AF21934 is a potent and brain-penetrant mGlu4 PAM that has been evaluated in various preclinical models.[7][8] In vitro studies have shown its ability to potentiate the glutamate response at the mGlu4 receptor.[7] However, its selectivity profile indicates some activity at other receptors at higher concentrations, including the adenosine A2A and 5-HT2B receptors.[7]
ADX88195
While detailed public information on ADX88195 is less abundant, it is recognized as another significant mGlu4 PAM. Preclinical studies have investigated its effects in models of Parkinson's disease, though with some conflicting results regarding its efficacy in L-DOPA-induced dyskinesia.[9]
Foliglurax (PXT002331)
Foliglurax is a notable mGlu4 PAM that has advanced to clinical trials for Parkinson's disease.[9] Despite promising preclinical data in some models, it unfortunately failed to demonstrate efficacy in a Phase II clinical trial for reducing L-DOPA-induced dyskinesia, highlighting the translational challenges in this field.[9]
Head-to-Head Data Comparison
The following table summarizes the key in vitro pharmacological parameters for this compound derivatives and the comparator mGlu4 PAMs.
| Compound | Scaffold | Potency (EC50) | Efficacy (% Max Response) | Key Features |
| This compound Derivatives | This compound | Low nM to µM | Variable | Amenable to extensive SAR to improve properties[2] |
| VU0155041 | Novel Heterocycle | ~316 nM (in vivo effective dose) | Potentiates glutamate response | Mixed allosteric agonist/PAM[6] |
| Lu AF21934 | Dicarboxamide | 500 nM | Emax = 120% | Brain-penetrant; some off-target activity[7][8] |
| ADX88195 | Thiazolopyrazole | - | - | Investigated for L-DOPA-induced dyskinesia[9] |
| Foliglurax (PXT002331) | - | - | - | Advanced to Phase II clinical trials[9] |
Experimental Methodologies
The characterization and comparison of mGlu4 PAMs rely on a suite of robust in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro Potency and Efficacy Assessment using a Calcium Mobilization Assay
This assay is commonly used to determine the potency (EC50) and efficacy of mGlu4 PAMs in a cell-based system.
Principle: mGlu4 is a Gi/o-coupled receptor. To facilitate a calcium readout, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein like Gqi5, which redirects the signal through the Gq pathway, leading to intracellular calcium release upon receptor activation. This calcium flux is measured using a fluorescent indicator.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the human mGlu4 receptor and a promiscuous or chimeric G-protein.
-
-
Cell Plating:
-
Transfected cells are plated into 384-well black-walled, clear-bottom microplates and incubated overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescent imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The mGlu4 PAM (at varying concentrations) is added to the wells.
-
Immediately after, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
The fluorescence intensity is measured over time to capture the calcium mobilization.
-
-
Data Analysis:
-
The increase in fluorescence is calculated relative to the baseline.
-
Concentration-response curves are generated by plotting the fluorescence response against the logarithm of the PAM concentration.
-
The EC50 (the concentration of PAM that produces 50% of the maximal response) and the maximal efficacy are determined by fitting the data to a four-parameter logistic equation.
-
In Vivo Assessment of Antiparkinsonian Activity: The Haloperidol-Induced Catalepsy Model in Rats
This model is widely used to screen for compounds with potential efficacy against the motor symptoms of Parkinson's disease.
Principle: The dopamine D2 receptor antagonist haloperidol induces a state of catalepsy in rodents, characterized by a failure to correct an externally imposed posture. This is considered a model of the akinesia and rigidity seen in Parkinson's disease. Compounds that can reverse this catalepsy are considered to have potential antiparkinsonian effects.
Step-by-Step Protocol:
-
Animals:
-
Male Sprague-Dawley or Wistar rats are used.
-
-
Acclimation:
-
Animals are acclimated to the testing environment.
-
-
Drug Administration:
-
The test compound (e.g., an this compound derivative or a comparator PAM) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
After an appropriate pretreatment time (based on the compound's pharmacokinetics), haloperidol (e.g., 0.5 mg/kg) is administered subcutaneously.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed.
-
The "bar test" is commonly used: the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both paws from the bar is recorded, with a cut-off time (e.g., 180 seconds).
-
-
Data Analysis:
-
The mean latency to descend from the bar is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds to the vehicle control. A significant reduction in the latency to descend indicates an anticataleptic (and thus, potential antiparkinsonian) effect.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mGlu4 signaling pathway, the mechanism of PAM action, and a typical experimental workflow.
Caption: mGlu4 signaling pathway and PAM mechanism.
Caption: In vitro potency assay workflow.
Sources
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to N-Phenylpicolinamide and PHCCC in mGlu4 Positive Allosteric Modulator Assays
For researchers in neuropharmacology and drug development, the metabotropic glutamate receptor 4 (mGlu4) presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1] As a Gi/o-coupled receptor, potentiation of mGlu4 activity can dampen excessive glutamatergic transmission, offering a nuanced approach to restoring neuronal balance. Positive allosteric modulators (PAMs) of mGlu4 have emerged as a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more physiological modulation of receptor activity compared to orthosteric agonists.
This guide provides an in-depth, objective comparison of two key mGlu4 PAMs: the prototypical modulator, N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), and the more recent class of compounds based on the N-Phenylpicolinamide scaffold. We will delve into their respective performance in mGlu4 assays, supported by experimental data, and provide a detailed protocol for their evaluation.
The Evolution of mGlu4 PAMs: From PHCCC to N-Phenylpicolinamides
PHCCC was one of the first identified PAMs for mGlu4 and has been an invaluable tool in validating this receptor as a therapeutic target.[2] However, its utility is hampered by certain liabilities, including relatively low potency, poor pharmacokinetic properties, and a lack of complete selectivity, notably exhibiting partial antagonist activity at the mGlu1 receptor.[3][4]
The limitations of PHCCC spurred the development of novel mGlu4 PAMs with improved pharmacological profiles. The this compound scaffold has proven to be a particularly fruitful starting point for the discovery of potent, selective, and brain-penetrant mGlu4 PAMs.[5]
Head-to-Head Comparison: Pharmacological Properties
A direct comparison of the parent this compound and PHCCC reveals significant differences in their potency and efficacy in functional mGlu4 assays. The following table summarizes key performance parameters gathered from various studies. It is important to note that direct comparison of absolute values across different assay formats (e.g., Ca2+ mobilization vs. GTPγS binding vs. cAMP inhibition) should be approached with caution due to inherent differences in assay sensitivity and signal amplification.
| Parameter | This compound Derivatives | PHCCC |
| Potency (EC50) | Nanomolar to low micromolar range (e.g., 83 nM, 174 nM for some derivatives) | Micromolar range (3.8 µM to >30 µM in GTPγS assays; ~5.1 µM in Ca2+ mobilization assays)[3] |
| Maximal Potentiation | High, with some derivatives showing greater efficacy than PHCCC | Significant potentiation of agonist response |
| Fold-Shift of Agonist CRC | Significant leftward shift of the glutamate concentration-response curve (e.g., up to 72-fold for some derivatives)[4] | ~10-fold leftward shift of the glutamate concentration-response curve |
| Selectivity | Generally high selectivity for mGlu4 over other mGlu subtypes | Partial antagonist at mGluR1b; inactive at mGluR2, -3, -5a, -6, -7b, and -8a[3] |
| Pharmacokinetics | Improved metabolic stability and brain penetrance in newer derivatives | Poor solubility and unfavorable pharmacokinetic profile[2] |
Mechanism of Action: A Shared Allosteric Site
Both this compound and PHCCC act as positive allosteric modulators, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate binding site. This allosteric binding enhances the receptor's response to glutamate, primarily by increasing the potency and/or efficacy of the endogenous agonist. The canonical downstream signaling pathway for the Gi/o-coupled mGlu4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
Caption: mGlu4 receptor signaling pathway.
Experimental Protocol: Evaluating mGlu4 PAMs using a cAMP HTRF Assay
To quantitatively assess and compare the performance of this compound and PHCCC, a homogenous time-resolved fluorescence (HTRF) cAMP assay is a robust and high-throughput method. This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the mGlu4 receptor.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human or rat mGlu4.
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamic acid.
-
Test Compounds: this compound and PHCCC, dissolved in DMSO.
-
Stimulant: Forskolin.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate.
-
Microplates: 384-well, low-volume, white plates.
-
Plate Reader: HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture mGlu4-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-5,000 cells per well).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and PHCCC in DMSO.
-
Further dilute the compounds in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[6]
-
Add 5 µL of the test compound dilutions to the respective wells.[6]
-
Add 5 µL of a fixed, sub-maximal (EC80) concentration of forskolin and a fixed, EC20 concentration of L-glutamic acid to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.[7]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).[7]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
-
To determine the fold-shift, perform a glutamate concentration-response curve in the absence and presence of a fixed concentration of the PAM. The fold-shift is the ratio of the glutamate EC50 in the absence of the PAM to the EC50 in the presence of the PAM.
-
Caption: Experimental workflow for mGlu4 PAM cAMP HTRF assay.
Conclusion and Future Directions
While PHCCC laid the groundwork for understanding mGlu4 pharmacology, the this compound class of PAMs represents a significant advancement in the field. Their superior potency, selectivity, and pharmacokinetic properties make them more suitable candidates for in vivo studies and potential therapeutic development. The detailed experimental protocol provided herein offers a robust framework for researchers to directly compare these and other novel mGlu4 modulators, facilitating the identification of lead compounds for further investigation. Future research will likely focus on further optimizing the this compound scaffold to fine-tune its pharmacological profile and explore its therapeutic potential in various disease models.
References
- East, S. P., Gerlach, K., & Jones, C. K. (2014). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & medicinal chemistry letters, 24(15), 3468–3472.
- Niswender, C. M., Jones, C. K., & Conn, P. J. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular pharmacology, 74(5), 1345–1358.
-
LookChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
- Maj, M., Bruno, V., Dragic, Z., Yamamoto, R., Battaglia, G., Inderbitzin, W., ... & Flor, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906.
- East, S. P., Williams, R., J, S. D., & Lindsley, C. W. (2010). Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS chemical neuroscience, 1(3), 215–228.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10354-53-7, this compound. Retrieved January 31, 2026, from [Link].
- Williams, R., Johnson, K. A., & Conn, P. J. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of medicinal chemistry, 54(4), 1136–1148.
-
Patsnap. (2024, June 25). What are mGluR4 positive allosteric modulators and how do they work? Synapse. Retrieved January 31, 2026, from [Link]
- Williams, R., Johnson, K. A., & Conn, P. J. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of medicinal chemistry, 54(4), 1136–1148.
-
Revvity. (n.d.). How to run a cAMP HTRF assay. Retrieved January 31, 2026, from [Link]
-
Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved January 31, 2026, from [Link]
Sources
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Phenylpicolinamide
As a Senior Application Scientist, it is imperative to preface this guide by highlighting that the following procedures are synthesized from the safety profiles of structurally analogous compounds and established best practices in chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for N-Phenylpicolinamide, this guidance is grounded in the known hazards of picolinamide and other N-phenyl substituted amide compounds. Researchers, scientists, and drug development professionals are urged to treat this compound with the caution afforded to chemicals with potential for skin, eye, and respiratory irritation.
This document provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Causality
This compound, a substituted aromatic amide, is anticipated to share hazard characteristics with its parent compound, picolinamide, and other related structures. These include:
-
Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1] The amide functional group and the aromatic rings contribute to its reactivity and potential to interact with biological tissues.
-
Toxicity: While specific data for this compound is unavailable, related compounds are noted as harmful if swallowed.[2]
-
Environmental Hazards: Some aromatic nitrogenous compounds are very toxic to aquatic life with long-lasting effects.[2] Therefore, uncontrolled release into the environment must be strictly avoided.
-
Thermal Decomposition: When subjected to heat, this compound may decompose, releasing hazardous substances such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Understanding these potential hazards is fundamental to the rationale behind the stringent disposal protocols outlined below. The primary objective is to prevent exposure to personnel and to preclude environmental contamination.
Personal Protective Equipment (PPE) - A Self-Validating System of Safety
The selection of appropriate PPE is the first line of defense. The following table summarizes the minimum required PPE for handling this compound, creating a self-validating system where each component addresses a specific risk.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption.[1][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1][4] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following workflow provides a logical, step-by-step process for managing waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Immediately upon generation, any waste containing this compound must be identified as hazardous chemical waste. This includes:
-
Unused or expired this compound.
-
Grossly contaminated materials (e.g., reaction vessels with significant residue).
-
Trace contaminated materials (e.g., weighing papers, gloves, absorbent pads from small spills).
Segregate this compound waste from other waste streams to prevent unintentional reactions.
-
Solid Waste: Carefully sweep up solid this compound and place it into a sturdy, sealable container.[1] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: If this compound is in a solution, transfer the liquid waste into a compatible, leak-proof container. Ensure the container is properly sealed and labeled with "Hazardous Waste" and the full chemical names of all components in the solution.
-
Contaminated Labware: Disposable items such as gloves and wipes that are contaminated with this compound should be collected in a designated, sealed bag or container and treated as hazardous waste.
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[5] This area should be away from heat sources and incompatible materials.
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[2] Do not attempt to dispose of this compound down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Carefully sweep up the solid material, avoiding the generation of dust.
-
Collection: Place the swept material into a sealed container labeled as "Hazardous Waste: this compound Spill Debris".
-
Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any airborne dust.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel to manage the cleanup.
Waste Minimization and Best Practices
To further enhance safety and reduce the environmental impact, the following best practices should be adopted:
-
Purchase only the necessary quantities of this compound to avoid generating excess waste.
-
Maintain a clear and accurate inventory to track the usage and storage of the chemical.
-
Regularly review experimental protocols to identify opportunities for reducing the amount of this compound used.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
-
Lanxess. (2015, August). Product Safety Assessment: N-Isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
